TCO-PEG9-maleimide
Description
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Properties
Molecular Formula |
C36H61N3O14 |
|---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43)/b2-1- |
InChI Key |
TZGDGNPQUCQZSR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG9-Maleimide: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG9-maleimide is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced proteomics studies.[1] This guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols, and the underlying chemical principles governing its reactivity.
At its core, this compound features three key components: a trans-cyclooctene (TCO) group, a nine-unit polyethylene glycol (PEG9) spacer, and a maleimide group. This unique architecture allows for a two-step, orthogonal conjugation strategy. The maleimide moiety readily and selectively reacts with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides.[2][3][4] Concurrently, the TCO group participates in an extremely rapid and highly specific bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[5] The hydrophilic PEG9 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental design. The following table summarizes its key specifications, compiled from various suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C36H61N3O14 | |
| Molecular Weight | 759.9 g/mol | |
| CAS Number | 2183440-37-9 | |
| Purity | Typically ≥95% | |
| Appearance | White solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | Store at -20°C, protected from moisture and light |
Reaction Mechanisms and Kinetics
The utility of this compound is rooted in two distinct and highly efficient chemical reactions: the maleimide-thiol conjugation and the TCO-tetrazine ligation.
Maleimide-Thiol Conjugation
The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.
-
Optimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide group can undergo hydrolysis and react with primary amines, such as the side chain of lysine.
-
Reaction Rate: At pH 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
-
Stability: While the resulting thioether bond is generally stable, the succinimide ring can undergo hydrolysis, leading to a ring-opened product that is more resistant to cleavage. Some studies suggest that the thiosuccinimide linkage can be reversible under certain in vivo conditions through a retro-Michael reaction.
TCO-Tetrazine Ligation
The TCO group reacts with a tetrazine via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This bioorthogonal reaction is renowned for its exceptional speed and specificity.
-
Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.
-
Biocompatibility: A significant advantage of this reaction is that it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.
-
Specificity: The TCO and tetrazine groups are highly specific for each other and do not cross-react with other functional groups found in biological systems.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol outlines the creation of an antibody-drug conjugate (ADC) where a therapeutic payload (drug) is first attached to the this compound linker, which is then conjugated to an antibody.
Step 1: Conjugation of this compound to a Thiol-Containing Drug
-
Reagent Preparation:
-
Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO or DMF).
-
Dissolve this compound in the same solvent to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of this compound to the drug solution.
-
The reaction can be performed at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS.
-
-
Purification:
-
Purify the TCO-PEG9-Drug conjugate using reverse-phase HPLC or a similar chromatographic method to remove unreacted starting materials.
-
Step 2: Antibody Reduction and Conjugation to a Tetrazine-Modified Antibody
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The antibody concentration should typically be between 1 and 10 mg/mL.
-
If the antibody's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10 to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis.
-
-
Conjugation to Tetrazine-Modified Antibody:
-
A tetrazine-modified antibody can be prepared using a tetrazine-NHS ester to react with lysine residues on the antibody.
-
-
Final Conjugation:
-
Add the purified TCO-PEG9-Drug conjugate to the tetrazine-modified antibody solution. A 3 to 5-fold molar excess of the TCO-PEG9-Drug is often used.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Purification and Analysis:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted TCO-PEG9-Drug.
-
Characterize the final ADC using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Protocol 2: Labeling of a Cysteine-Containing Protein
This protocol describes the labeling of a protein with a reporter molecule (e.g., a fluorescent dye) using this compound in a two-step process.
Step 1: Labeling the Protein with this compound
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS) to a concentration of 1-5 mg/mL.
-
If necessary, reduce any disulfide bonds as described in the previous protocol and remove the reducing agent.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess this compound using a desalting column or dialysis.
-
Step 2: Click Chemistry Reaction with a Tetrazine-Functionalized Reporter Molecule
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized reporter molecule (e.g., tetrazine-fluorophore) in a compatible solvent.
-
-
Click Reaction:
-
Add a 1.5 to 3-fold molar excess of the tetrazine-reporter to the TCO-labeled protein solution.
-
The reaction is typically complete within 30-60 minutes at room temperature.
-
-
Final Purification and Analysis:
-
Purify the labeled protein from the excess tetrazine-reporter using SEC or dialysis.
-
Analyze the final product by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling.
-
Visualization of Workflows and Pathways
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the two-step workflow for creating an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship: Orthogonal Reactivity
The following diagram depicts the orthogonal nature of the maleimide and TCO reactive groups, allowing for sequential or independent conjugation reactions.
Caption: Orthogonal reactivity of this compound.
Conclusion
This compound stands out as a versatile and highly efficient bifunctional linker for advanced bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, provide researchers with a robust tool for the development of complex biomolecular constructs. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes it particularly well-suited for applications in live-cell imaging and in vivo studies where biocompatibility and rapid reaction kinetics are paramount. By understanding the underlying chemical principles and adhering to optimized experimental protocols, scientists can effectively leverage this compound to advance their research in drug delivery, diagnostics, and fundamental biological studies.
References
The TCO-Tetrazine Bioorthogonal Reaction: A Deep Dive into the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine derivatives stands as a cornerstone of bioorthogonal chemistry. Its exceptional kinetics, high specificity, and biocompatibility have made it an indispensable tool for site-specific labeling, in vivo imaging, and the development of targeted therapeutics. This technical guide provides an in-depth exploration of the core mechanism of the TCO-tetrazine ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction pathway and its applications.
Core Reaction Mechanism: A Two-Step Cycloaddition-Elimination Cascade
The TCO-tetrazine reaction is a form of "click chemistry" that proceeds through a rapid and irreversible two-step mechanism.[1]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[2] This is the rate-determining step of the overall reaction. The unique electronic properties of the reactants, specifically the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high-lying Highest Occupied Molecular Orbital (HOMO) of the TCO, are key to the exceptionally fast reaction rates.[2] This cycloaddition results in the formation of a highly unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product. The release of nitrogen gas as the sole byproduct contributes to the clean nature of this bioorthogonal reaction.
Factors Influencing Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are highly tunable and are primarily influenced by two key factors: electronics and ring strain.
-
Electronics: The rate of the IEDDA reaction is accelerated by decreasing the energy gap between the HOMO of the dienophile (TCO) and the LUMO of the diene (tetrazine). This can be achieved by:
-
Electron-withdrawing groups (EWGs) on the tetrazine: EWGs lower the LUMO energy of the tetrazine, increasing the reaction rate.
-
Electron-donating groups (EDGs) on the TCO: EDGs raise the HOMO energy of the TCO, also accelerating the reaction.
-
-
Ring Strain: The inherent ring strain of the trans-cyclooctene is a major contributor to its high reactivity compared to its cis-isomer. Increasing the ring strain of the TCO, for example by fusing additional rings, can further enhance the reaction rate.
Quantitative Kinetic Data
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications. The following tables summarize the kinetic data for various TCO and tetrazine derivatives.
Table 1: Second-Order Rate Constants for Various Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Table 2: Impact of Tetrazine Substituents on Reaction Rates with Bicyclononyne (BCN)
| Tetrazine Substituent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | 3.6 |
| Electron-donating substituents (1c, 1d, 1e) | 0.58 - 2.3 |
Note: Data from reactions with BCN, a different dienophile, but illustrates the electronic effects on the tetrazine.
Experimental Protocols
Accurate determination of the reaction kinetics is essential for selecting the optimal TCO-tetrazine pair for a specific application.
Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
This protocol outlines the general steps for determining the second-order rate constant by monitoring the disappearance of the characteristic tetrazine absorbance in the 510-550 nm range.
Materials:
-
Stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO, DMF).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
-
Cuvette.
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO in an organic solvent like DMSO.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (λmax) in the reaction buffer.
-
Reaction Setup: In a cuvette, add the reaction buffer and the TCO solution. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.
-
Initiate Reaction: Start the spectrophotometer measurement and then add the tetrazine solution to the cuvette to initiate the reaction. Ensure rapid and thorough mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is typically complete within seconds to minutes.
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Protocol 2: Analysis of TCO-Tetrazine Reaction by LC-MS
For a more quantitative analysis, especially when UV-Vis is not suitable, LC-MS can be used to measure the consumption of reactants and the formation of the product.
Materials:
-
Stock solutions of the tetrazine and TCO derivatives.
-
Reaction buffer.
-
Quenching solution (e.g., a suitable solvent for rapid dilution or a scavenger for one of the reactants).
-
LC-MS instrument.
Procedure:
-
Reaction Setup: In a vial at a controlled temperature, mix the tetrazine and TCO solutions at known concentrations.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution or by adding a scavenger molecule.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.
-
Data Analysis: Plot the concentration of a reactant or product versus time. Fit the data to the appropriate integrated rate law to determine the second-order rate constant.
Applications in Drug Development: Pre-targeting Workflow
The exceptionally fast kinetics of the TCO-tetrazine ligation are highly advantageous for pre-targeting strategies in drug delivery and in vivo imaging. In this approach, a TCO-modified targeting moiety (e.g., an antibody) is administered first, allowing it to accumulate at the target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a tetrazine-functionalized payload (e.g., a drug or imaging agent) is administered, which then rapidly "clicks" with the pre-localized TCO.
This strategy significantly improves the therapeutic index or signal-to-background ratio by minimizing off-target effects of the payload.
"Click-to-Release" Strategies
Beyond simple ligation, the TCO-tetrazine reaction has been ingeniously adapted for "click-to-release" applications. In this approach, a molecule of interest (e.g., a drug) is attached to the TCO or tetrazine via a cleavable linker. The bioorthogonal reaction triggers a cascade of electronic rearrangements that results in the release of the payload. This allows for precise spatial and temporal control over the activation of therapeutic agents or imaging probes.
References
An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and practical considerations of maleimide-thiol conjugation chemistry. This powerful and widely used bioconjugation technique plays a critical role in the development of antibody-drug conjugates (ADCs), protein labeling, and the functionalization of surfaces. A thorough understanding of its underlying chemistry, including reaction kinetics and potential side reactions, is paramount for optimizing conjugation efficiency, ensuring product homogeneity, and maintaining the stability of the final conjugate.
Core Principles of the Maleimide-Thiol Reaction
The foundation of maleimide-thiol chemistry is the Michael addition reaction, a highly efficient and selective method for forming a stable covalent thioether bond. In this reaction, a nucleophilic thiol group, typically from a cysteine residue within a protein or a synthetically introduced thiol, attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[1] This process is favored due to the electron-withdrawing properties of the adjacent carbonyl groups and the release of ring strain as the maleimide is converted to a succinimidyl thioether.[1] The reaction proceeds rapidly under mild, physiological conditions and generally does not require a catalyst, making it ideal for modifying sensitive biological molecules.[1][2]
The reaction is highly chemoselective for thiols within a specific pH range.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. This selectivity is a key advantage for the specific modification of biomolecules.
Factors Influencing Reaction Kinetics
The rate of the maleimide-thiol conjugation is highly dependent on several experimental parameters. Careful control of these factors is essential for achieving the desired reaction outcomes.
-
pH: The pH of the reaction buffer is the most critical factor governing the reaction rate. The reaction proceeds through the deprotonated, nucleophilic thiolate anion (S-). The concentration of this reactive species is dictated by the pH and the pKa of the thiol group.
-
pH < 6.5: The thiol group (R-SH) is predominantly protonated, leading to a very slow reaction rate.
-
pH 6.5 - 7.5: This is the optimal range for the reaction, providing a sufficient concentration of the reactive thiolate anion for efficient and highly chemoselective conjugation to thiols.
-
pH > 7.5: While the reaction rate with thiols continues to increase, the selectivity decreases. Primary amines, such as those on lysine residues, become deprotonated and can compete with thiols in reacting with the maleimide. Additionally, the rate of maleimide hydrolysis increases significantly at higher pH.
-
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Reactions at room temperature are generally complete within 2 hours, while reactions at 4°C may require overnight incubation.
-
Stoichiometry: A molar excess of the maleimide-containing reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins with dyes or other small molecules.
-
Solvent: The thiol-maleimide reaction can proceed without a catalyst in polar solvents such as water, DMSO, and DMF, as these solvents facilitate the formation of the reactive thiolate ion.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the maleimide-thiol reaction, compiled from various studies.
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | High | Low | Moderate | Optimal range for specific thiol conjugation. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0. |
| > 7.5 | Very High | Increasing | High | Loss of chemoselectivity due to competitive reaction with primary amines (e.g., lysine). Increased rate of maleimide hydrolysis. |
| Parameter | Value | Conditions | Reference(s) |
| Reaction Time | 2 hours | Room Temperature | |
| Overnight | 4°C | ||
| Molar Ratio (Maleimide:Thiol) | 10-20:1 | Protein Labeling | |
| 2:1 | Nanoparticle Functionalization (cRGDfK) | ||
| 5:1 | Nanoparticle Functionalization (Nanobody) | ||
| Half-life of N-ethyl maleimide conjugate | 3.1 to 18 hours | Incubation with glutathione | |
| Half-life of N-phenyl maleimide conjugate | ~1.5 hours | pH 7.4, 37°C | |
| Half-life of N-alkyl thiosuccinimides | 27 hours | pH 7.4, 37°C |
Common Side Reactions and Stability Considerations
While the maleimide-thiol reaction is robust, several side reactions can occur, potentially compromising the integrity and homogeneity of the conjugate.
-
Hydrolysis of the Maleimide Ring: Maleimides are susceptible to hydrolysis, which increases with pH. If the maleimide ring opens before reacting with a thiol, the resulting maleamic acid is unreactive. To mitigate this, aqueous solutions of maleimide-containing reagents should be prepared immediately before use, and stock solutions are best stored in a dry, water-miscible organic solvent like DMSO or DMF.
-
Retro-Michael Reaction (Reversibility): The thioether bond formed in the initial conjugation is susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the free thiol. This can lead to the transfer of the conjugated payload to other thiol-containing molecules in vivo, such as serum albumin, causing off-target effects.
-
Thiazine Rearrangement: For peptides with an unprotected N-terminal cysteine, the initial succinimidyl thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This side reaction is more prevalent at or above physiological pH. Performing the conjugation at a slightly acidic pH (around 5) can prevent thiazine formation.
Improving Conjugate Stability
Several strategies have been developed to improve the stability of maleimide-thiol conjugates and prevent the retro-Michael reaction:
-
Post-Conjugation Hydrolysis: Hydrolysis of the thiosuccinimide ring after conjugation forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. This can be achieved by treating the conjugate under basic conditions.
-
Self-Hydrolyzing Maleimides: These are maleimides designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring immediately after conjugation, leading to a more stable product.
-
Transcyclization: In the presence of a nearby cysteine moiety, the maleimide-thiol bond can be stabilized through a transcyclization reaction, which prevents the retro-Michael thiol exchange.
Mandatory Visualizations
Caption: The Michael addition reaction between a thiol and a maleimide.
Caption: A general experimental workflow for maleimide-thiol conjugation.
References
A Technical Guide to TCO-PEG9-maleimide: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the bifunctional crosslinker TCO-PEG9-maleimide, a valuable tool in the field of bioconjugation. Its unique properties enable the straightforward and specific linkage of molecules, a critical process in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs.
Core Properties and Specifications
This compound is a versatile linker molecule that incorporates three key components: a Trans-Cyclooctene (TCO) group, a nine-unit polyethylene glycol (PEG9) spacer, and a maleimide group. This structure allows for a two-step, orthogonal conjugation strategy. The maleimide group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins, while the TCO group undergoes a rapid and highly specific bioorthogonal "click" reaction with tetrazine-modified molecules.[1]
The hydrophilic PEG9 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][2]
Quantitative Data Summary
The key specifications for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 759.88 g/mol (also cited as 759.9) | [1][2] |
| Chemical Formula | C₃₆H₆₁N₃O₁₄ | |
| CAS Number | 2183440-37-9 | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Note: TCO compounds are not recommended for long-term storage as the TCO group can isomerize and lose reactivity.
Reaction Principles and Applications
The dual reactivity of this compound makes it an ideal linker for complex bioconjugation workflows. The primary applications are in drug delivery, particularly in the construction of ADCs and other targeted therapeutics.
-
Thiol-Maleimide Conjugation : The maleimide group reacts with free sulfhydryl (thiol) groups to form a stable thioether bond. This reaction is highly selective for thiols over other functional groups, like amines, at a neutral pH range of 6.5-7.5. This is often the first step, where the linker is attached to a thiol-containing biomolecule, such as a protein or antibody.
-
TCO-Tetrazine Click Chemistry : The TCO group reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal ligation is exceptionally fast and efficient, proceeds without the need for a catalyst (e.g., copper), and is highly specific, meaning the reactive partners do not interact with other biological functional groups. This reaction is typically the second step, attaching a tetrazine-modified payload (e.g., a drug, dye, or PROTAC) to the TCO-linked biomolecule.
The combination of these two specific reactions allows for the precise and controlled assembly of complex bioconjugates.
Experimental Workflow and Visualization
The logical process for using this compound to conjugate a thiol-containing protein (e.g., an antibody) to a tetrazine-modified drug payload is outlined below. This workflow ensures specific, stepwise conjugation.
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. Optimization may be required depending on the specific biomolecules and payloads used.
This protocol details the labeling of a thiol-containing protein with this compound.
A. Materials and Reagents:
-
Thiol-containing protein (e.g., antibody, peptide).
-
This compound.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.
-
(Optional) Disulfide reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification tools: Desalting column (e.g., spin column) or size-exclusion chromatography (SEC).
B. Methodology:
-
Protein Preparation : Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Linker Preparation : Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Aqueous stock solutions of maleimides are not recommended for storage due to hydrolysis.
-
Conjugation Reaction : While gently stirring the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker relative to the protein.
-
Incubation : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification : Remove the excess, unreacted this compound linker from the labeled protein using a desalting spin column or a suitable chromatography method like SEC. The resulting TCO-labeled protein is now ready for the subsequent click reaction.
This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-modified molecule.
A. Materials and Reagents:
-
Purified TCO-labeled protein from Protocol 1.
-
Tetrazine-modified payload.
-
Reaction Buffer (e.g., PBS, pH 7.4).
B. Methodology:
-
Reactant Preparation : The TCO-labeled protein should be in a suitable reaction buffer. Prepare the tetrazine-labeled payload, dissolving it in a compatible solvent if necessary before diluting it into the reaction buffer.
-
Conjugation Reaction : Add the tetrazine-payload to the TCO-labeled protein solution. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine molecule is often recommended to ensure complete reaction with the TCO-protein.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. For less concentrated samples, the reaction can be extended up to 2 hours.
-
Purification (Optional) : If necessary, purify the final conjugate to remove any unreacted tetrazine-payload using an appropriate method such as size-exclusion chromatography (SEC).
-
Storage : Store the final conjugate at 4°C. For long-term storage, stabilizers such as BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) can be added, or the conjugate can be stored at -20°C in 50% glycerol.
References
Core Principles of TCO-Tetrazine Reactivity
An In-depth Technical Guide to TCO Click Chemistry Kinetics
For researchers, scientists, and drug development professionals, the bioorthogonal reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) provides a powerful tool for the site-specific labeling of biomolecules.[1] The foundation of its utility is its exceptionally fast reaction kinetics, which are governed by an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2][3] The key characteristics of the TCO-tetrazine ligation include its remarkable speed, biocompatibility, high specificity, and the absence of any need for cytotoxic catalysts like copper.
The reaction proceeds via a [4+2] cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct, resulting in a stable dihydropyridazine product. This clean and rapid ligation has found widespread use in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
The rate of the TCO-tetrazine ligation is influenced by several key factors that can be modulated to achieve the desired reaction speed for a specific application. Understanding these factors is crucial for the rational design of bioorthogonal probes and experimental setups.
-
Ring Strain of TCO: The primary driving force for this rapid ligation is the high internal strain of the double bond within the TCO ring. This strain is released during the cycloaddition, lowering the activation energy of the reaction. Different TCO derivatives have been developed with varying degrees of ring strain to tune the reactivity. For instance, conformationally strained TCOs, such as s-TCO and d-TCO, exhibit significantly enhanced reaction rates compared to the parent trans-cyclooctene. Generally, higher ring strain leads to a substantial increase in the reaction rate.
-
Electronics: The kinetics of the IEDDA reaction are heavily dependent on the electronic properties of both the tetrazine (the diene) and the TCO (the dienophile). The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO.
-
Tetrazine Substituents: Attaching electron-withdrawing groups (EWGs) such as pyridyl or pyrimidyl moieties to the tetrazine ring lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, which accelerates the reaction. Conversely, electron-donating groups on the tetrazine will slow the reaction.
-
TCO Substituents: While less commonly modulated, adding electron-donating groups (EDGs) to the TCO can raise the Highest Occupied Molecular Orbital (HOMO) energy, further accelerating the reaction.
-
-
Steric Hindrance: As with most chemical reactions, steric bulk around the reactive moieties can impede the approach of the reactants and slow down the reaction rate. The substitution pattern on the TCO ring can also influence reactivity; for example, axial substituents on a 5-hydroxy-trans-cyclooctene generally lead to faster reaction rates than their equatorial counterparts. When conjugating large biomolecules, incorporating a flexible spacer, such as polyethylene glycol (PEG), can help overcome steric hindrance.
-
Solvent Effects: The TCO-tetrazine ligation can proceed in a wide range of organic and aqueous solvents. Reactions are often significantly faster in aqueous media, an acceleration attributed to the hydrophobic effect. For practical applications, stock solutions of TCO and tetrazine reagents are often prepared in aprotic polar solvents like DMSO or DMF before being introduced into an aqueous reaction buffer.
Signaling Pathway and Influencing Factors Diagram
The following diagram illustrates the key factors that modulate the kinetics of the TCO-tetrazine ligation.
Caption: Factors influencing TCO-tetrazine reaction kinetics.
Quantitative Analysis of Reaction Kinetics
The rate of the TCO-tetrazine ligation is typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction. These rate constants can span several orders of magnitude, from ~1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹, depending on the specific pairing of TCO and tetrazine derivatives and the reaction conditions. This wide range of reactivity allows for the fine-tuning of conjugation speed for different applications.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene | ~2,000 | 9:1 Methanol/Water | Room Temp |
| 3,6-diphenyl-s-tetrazine | trans-Cyclooctene | 19.1 ± 1 | Methanol | 25 |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3,100 | Methanol | 25 |
| 3,6-diphenyl-s-tetrazine | d-TCO | 520 ± 3 | Methanol | 25 |
| Water-soluble tetrazine (10) | equatorial 5-hydroxy-TCO (11) | 5,235 ± 258 | 45:55 Water/Methanol | 25 |
| Water-soluble tetrazine (10) | d-TCO (3a) | 167,000 ± 7,000 | 45:55 Water/Methanol | 25 |
| Water-soluble tetrazine (12) | axial 5-hydroxy-TCO (13) | 80,200 ± 200 | Not Specified | Not Specified |
| Water-soluble tetrazine (12) | equatorial 5-hydroxy-TCO (11) | 22,600 ± 40 | Not Specified | Not Specified |
| Water-soluble s-TCO (14) | Tetrazine (12) | 3,300,000 ± 40,000 | Water | Not Specified |
| H-phenyl-tetrazine | TCO | >39,000 | DPBS | 37 |
| bis(pyridyl)-tetrazine | TCO | >70 (Dioxane), >39,000 (DPBS) | Dioxane / DPBS | 25 / 37 |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | Not Specified |
Note: This table provides representative values from various sources. Actual rates will depend on the specific experimental conditions, including buffer composition and pH.
Experimental Protocols for Measuring Reaction Kinetics
Several robust methods are commonly employed to determine the kinetic parameters of TCO-tetrazine ligations.
Protocol 1: Stopped-Flow Spectrophotometry
This is the most common technique for measuring the rapid kinetics of TCO-tetrazine reactions, allowing for measurements on a millisecond timescale. The method relies on monitoring the disappearance of the characteristic absorbance of the tetrazine chromophore (typically between 510-550 nm) upon reaction.
Methodology
-
Stock Solution Preparation: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable organic solvent (e.g., DMSO, DMF). Accurately determine the concentration of the tetrazine stock solution via UV-Vis spectroscopy using its known molar extinction coefficient.
-
Instrument Setup: Set the temperature of the stopped-flow instrument's sample-handling unit to the desired experimental temperature (e.g., 25 °C or 37 °C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
-
Sample Loading: Load one syringe with the tetrazine solution (at a low, fixed concentration) and the other syringe with the TCO solution, both diluted in the desired reaction buffer. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.
-
Data Acquisition: Rapidly mix the two solutions by driving the syringes. The instrument's trigger system will start data collection as the mixed solution enters the observation cell. Record the absorbance decay over time until the reaction is complete.
-
Data Analysis:
-
Fit the absorbance decay curve for each TCO concentration to a single exponential decay function to obtain the observed rate constant (kobs).
-
Plot the obtained kobs values against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.
-
Protocol 2: NMR Spectroscopy
NMR spectroscopy can be used to monitor slower TCO-tetrazine reactions by tracking the change in concentration of reactants and products over time.
Methodology
-
Sample Preparation: Prepare a solution of one reactant (e.g., the TCO derivative) in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial NMR spectrum (e.g., ¹H NMR) to serve as the t=0 reference.
-
Reaction Initiation: Add a known amount of the second reactant (the tetrazine derivative) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to specific protons on the reactant and product molecules in each spectrum. Plot the concentration of a reactant versus time and fit the data to the appropriate second-order rate law to determine the rate constant.
Protocol 3: LC-MS Analysis
For reactions that are too slow for stopped-flow but too fast for real-time NMR monitoring, or for complex mixtures, LC-MS provides a powerful analytical tool.
Methodology
-
Reaction Setup: Initiate the reaction by mixing known concentrations of the tetrazine and TCO in a vial at a constant temperature.
-
Time Points: At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a cold solvent or by adding a scavenger reagent.
-
Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product by integrating the respective peak areas in the chromatogram.
-
Data Analysis: Plot the concentration of reactants or products against time and fit the data to the appropriate rate equation to calculate the rate constant.
Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of the TCO-tetrazine ligation and a typical experimental workflow for kinetic analysis using spectrophotometry.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Experimental workflow for kinetic analysis.
References
An In-Depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. These molecules possess two reactive ends capable of covalently linking two target functional groups, thereby forming a stable molecular bridge.[1] This capability allows for the stabilization of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the construction of complex biomolecular architectures.[1][2] This guide provides a comprehensive technical overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, and applications, with a focus on providing practical data and protocols for laboratory use.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the nature of their reactive groups, the characteristics of their spacer arm, and their cleavability.
Homobifunctional vs. Heterobifunctional Crosslinkers
The primary classification of bifunctional crosslinkers is based on the identity of their reactive ends.
-
Homobifunctional Crosslinkers: These reagents feature two identical reactive groups.[3] They are typically employed in single-step reactions to polymerize molecules with similar functional groups or to capture a "snapshot" of protein interactions within a sample.[3] A prominent application is in the study of protein subunit arrangements. For example, Disuccinimidyl suberate (DSS) contains two amine-reactive N-hydroxysuccinimide (NHS) esters.
-
Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups. This design enables controlled, sequential (two-step) conjugations, which minimizes undesired self-conjugation or polymerization. They are ideally suited for linking two distinct molecules, such as a protein to a small molecule drug. The most common heterobifunctional crosslinkers often combine an amine-reactive NHS ester with a sulfhydryl-reactive maleimide group.
Zero-Length Crosslinkers
Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms. A prime example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which mediates the formation of an amide bond between a carboxyl group and a primary amine.
Cleavable vs. Non-Cleavable Crosslinkers
The spacer arm of a crosslinker can be designed to be either stable or labile under specific chemical conditions.
-
Non-Cleavable Crosslinkers: These form permanent, stable covalent bonds between the target molecules. They are advantageous when long-term stability of the conjugate is paramount, such as in co-immunoprecipitation experiments aimed at preserving weak or transient interactions.
-
Cleavable Crosslinkers: These contain a spacer arm with a labile bond that can be broken under specific conditions, such as reduction, pH change, or enzymatic cleavage. This feature is particularly useful in applications like crosslinking-mass spectrometry (XL-MS), where the ability to cleave the crosslinker simplifies data analysis and allows for the enrichment of crosslinked peptides. In the context of antibody-drug conjugates (ADCs), cleavable linkers are designed to release the cytotoxic payload in the reductive environment of the target cell.
Common Reactive Chemistries in Bioconjugation
The specificity of a bifunctional crosslinker is dictated by its reactive groups, which are designed to target specific functional groups on biomolecules.
Amine-Reactive Chemistry
Primary amines (-NH2), found at the N-terminus of proteins and on the side chains of lysine residues, are common targets for bioconjugation due to their abundance and surface accessibility.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds. The optimal pH for this reaction is between 7.2 and 8.5. However, NHS esters are susceptible to hydrolysis in aqueous solutions, with a half-life of 4-5 hours at pH 7 and 0°C, which decreases to just 10 minutes at pH 8.6 and 4°C.
Sulfhydryl-Reactive Chemistry
The thiol group (-SH) of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.
-
Maleimides: Maleimides react with sulfhydryl groups via a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Carboxyl-Reactive Chemistry
Carboxyl groups (-COOH), present at the C-terminus of proteins and on the side chains of aspartic and glutamic acid, can be targeted for conjugation.
-
Carbodiimides (e.g., EDC): EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with a primary amine to form an amide bond. The activation step is most efficient at a pH of 4.5-5.0. To increase the stability of the activated intermediate and improve conjugation efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.
Quantitative Data for Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize key quantitative data for commonly used homobifunctional and heterobifunctional crosslinkers.
Table 1: Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Characteristics |
| DSS (Disuccinimidyl suberate) | NHS ester (Amine) | 11.4 | No | No | Membrane permeable, widely used for protein interaction studies. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester (Amine) | 11.4 | No | Yes | Water-soluble analog of DSS, ideal for cell surface crosslinking. |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (Amine) | 12.0 | Yes (reducing agents) | No | Cleavable disulfide bond, useful for analyzing protein complexes. |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester (Amine) | 12.0 | Yes (reducing agents) | Yes | Water-soluble and cleavable, useful for analyzing protein complexes. |
| BMH (Bismaleimidohexane) | Maleimide (Thiol) | 16.1 | No | No | Reacts specifically with sulfhydryl groups. |
Table 2: Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Characteristics | | :--- | :--- | :--- | :--- | :--- | | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | No | Widely used for creating antibody-drug conjugates. | | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | Yes | Water-soluble version of SMCC, suitable for in vivo applications. | | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (Amine), Pyridyl disulfide (Thiol) | 6.8 | Yes (reducing agents) | No | Forms a cleavable disulfide bond. | | LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS ester (Amine), Pyridyl disulfide (Thiol) | 15.7 | Yes (reducing agents) | No | Longer spacer arm version of SPDP. |
Table 3: Reaction Conditions for Common Crosslinking Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amine (-NH2) | 7.2 - 8.5 | Susceptible to hydrolysis at higher pH. |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Reaction specificity decreases above pH 7.5. |
| EDC (with NHS/Sulfo-NHS) | Carboxyl (-COOH) and Primary Amine (-NH2) | Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5 | Two-step reaction allows for controlled conjugation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. The following are generalized protocols for key crosslinking applications.
Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS
This protocol describes the conjugation of two proteins, where Protein #1 contains carboxyl groups and Protein #2 contains primary amines.
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine-HCl
-
Desalting column
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC and Sulfo-NHS to the Protein #1 solution. A 10 to 50-fold molar excess of EDC and Sulfo-NHS over the amount of Protein #1 is a common starting point.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein #2:
-
Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 to 1:5 molar ratio of Protein #1 to Protein #2 is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add hydroxylamine to a final concentration of 10-50 mM to quench any remaining reactive esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and byproducts.
-
Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol outlines the conjugation of a small molecule drug containing a thiol group to an antibody via its lysine residues.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if the drug has a disulfide bond
-
Desalting column
-
Conjugation Buffer: PBS, pH 7.2-7.5
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of Antibody with SMCC:
-
Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Preparation of Thiol-Containing Drug:
-
If the drug contains a disulfide bond, reduce it to a free thiol using a reducing agent like TCEP.
-
-
Conjugation of Drug to Activated Antibody:
-
Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or other suitable methods to remove unreacted drug and antibody.
-
Protocol 3: Enzyme Immobilization using Glutaraldehyde
This protocol describes the immobilization of an enzyme onto an amine-functionalized solid support.
Materials:
-
Enzyme solution
-
Amine-functionalized solid support (e.g., agarose beads, silica)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Immobilization Buffer: Phosphate buffer, pH 7.0-8.0
-
Washing Buffer: High ionic strength buffer (e.g., PBS with 1 M NaCl)
-
Storage Buffer
Procedure:
-
Support Preparation:
-
Wash the amine-functionalized support extensively with the Immobilization Buffer.
-
-
Enzyme Adsorption (Optional, for porous supports):
-
Incubate the support with the enzyme solution for a sufficient time to allow the enzyme to adsorb to the support surface.
-
-
Crosslinking with Glutaraldehyde:
-
Prepare a working solution of glutaraldehyde in the Immobilization Buffer (e.g., 0.1-1% v/v).
-
Add the glutaraldehyde solution to the support-enzyme mixture.
-
Incubate with gentle agitation for 1-3 hours at room temperature.
-
-
Washing:
-
Wash the immobilized enzyme preparation extensively with the Washing Buffer to remove any non-covalently bound enzyme.
-
Follow with several washes with the Immobilization Buffer.
-
-
Storage:
-
Resuspend the immobilized enzyme in the appropriate Storage Buffer.
-
Visualizations of Key Concepts and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: Classification of bifunctional crosslinkers.
Caption: Two-step heterobifunctional crosslinking workflow.
Caption: Mechanism of action for an antibody-drug conjugate.
Conclusion
Bifunctional crosslinkers are powerful and versatile tools that have significantly advanced our ability to study and manipulate biomolecules. The selection of an appropriate crosslinker, with consideration for its reactive groups, spacer arm length, and cleavability, is paramount to the success of any bioconjugation strategy. This guide has provided a comprehensive overview of the fundamental principles of bifunctional crosslinkers, along with quantitative data and detailed protocols to aid researchers in their experimental design and execution. As the field of bioconjugation continues to evolve, a thorough understanding of these core concepts will remain essential for innovation in drug development, diagnostics, and fundamental biological research.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of effective cross-linking method for bioactive substance--enzyme immobilization using glutaraldehyde oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
TCO-PEG9-maleimide: A Technical Guide for Advanced Bioconjugation
CAS Number: 2183440-37-9
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and technical specifications of TCO-PEG9-maleimide. This bifunctional linker is a key reagent in the field of bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from the development of antibody-drug conjugates (ADCs) to the functionalization of nanoparticles.
Core Properties and Specifications
This compound is a heterobifunctional crosslinker featuring a Trans-Cyclooctene (TCO) group and a maleimide group, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy. The maleimide moiety reacts specifically with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides, while the TCO group participates in a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule.[1][2] The PEG9 spacer enhances the solubility and flexibility of the linker, potentially reducing steric hindrance and aggregation during conjugation.[1]
| Property | Value | Reference(s) |
| CAS Number | 2183440-37-9 | [1][2] |
| Molecular Formula | C36H61N3O14 | |
| Molecular Weight | 759.88 g/mol | |
| Purity | ≥95% | |
| Appearance | Colorless to light yellow oil or white solid | |
| Solubility | Soluble in DMSO, DMF, DCM, water, and ethanol | |
| Storage Conditions | Store at -20°C, protected from moisture and light. | |
| Handling | Use anhydrous solvents (e.g., DMSO, DMF) to maintain stability. |
Reaction Mechanisms and Experimental Workflows
The dual reactivity of this compound allows for a controlled, stepwise approach to bioconjugation. This is particularly advantageous for the construction of complex biomolecules like ADCs, where precise control over the drug-to-antibody ratio (DAR) is crucial.
Experimental Protocols
Disclaimer: The following are generalized protocols for thiol-maleimide and TCO-tetrazine reactions. Specific reaction conditions for this compound may vary and require optimization based on the specific biomolecules and payloads being used. Peer-reviewed literature with detailed protocols using this specific linker is limited.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating the maleimide group of this compound to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfides or engineered cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional, for disulfide bond reduction), e.g., Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column for purification.
Procedure:
-
Protein Preparation:
-
If necessary, reduce the disulfide bonds of the antibody by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.0-7.5) that has been degassed to prevent re-oxidation of thiols. The protein concentration should typically be between 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal click chemistry reaction between the TCO-functionalized protein and a tetrazine-labeled payload.
Materials:
-
TCO-functionalized protein from Protocol 1.
-
Tetrazine-functionalized payload (e.g., drug, imaging agent).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-payload in a compatible solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.1 - 5 fold) of the tetrazine-payload to the TCO-functionalized protein solution.
-
The reaction is typically rapid and can proceed at room temperature for 30-60 minutes.
-
-
Purification:
-
If necessary, remove the unreacted tetrazine-payload using SEC or another appropriate purification method based on the properties of the final conjugate.
-
Quantitative Data and Characterization
Disclaimer: The following tables summarize typical quantitative parameters for the individual reaction steps. This data is derived from general literature on maleimide and TCO chemistries and may not be directly representative of this compound.
Table 1: Typical Parameters for Thiol-Maleimide Conjugation
| Parameter | Typical Range/Value | Notes |
| pH | 6.5 - 7.5 | The maleimide group is most selective for thiols in this pH range. At pH > 7.5, reactivity with amines can occur. |
| Molar Ratio (Linker:Thiol) | 2:1 to 20:1 | Optimal ratio depends on the protein and desired degree of labeling; needs to be empirically determined. |
| Reaction Time | 30 minutes - 4 hours | Can be extended at lower temperatures (e.g., overnight at 4°C). |
| Conjugation Efficiency | 50% - >90% | Highly dependent on reaction conditions and the accessibility of the thiol group. |
Table 2: Typical Parameters for TCO-Tetrazine Ligation
| Parameter | Typical Value | Notes |
| Reaction Kinetics (k₂) | >800 M⁻¹s⁻¹ | This is an extremely fast bioorthogonal reaction, allowing for rapid conjugation even at low concentrations. |
| Molar Ratio (Tetrazine:TCO) | 1.1:1 to 5:1 | A slight excess of the tetrazine-payload is often used to ensure complete reaction of the TCO-modified protein. |
| Reaction Time | 30 - 60 minutes | The reaction is typically complete within an hour at room temperature. |
| Efficiency | >99% | The TCO-tetrazine reaction is highly efficient and selective. |
Logical Relationships in Bioconjugation
The following diagrams illustrate the chemical principles underlying the functionality of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a variety of applications:
-
Antibody-Drug Conjugates (ADCs): Enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogenous ADCs with a defined DAR and potentially improved therapeutic index.
-
PROTACs: Can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.
-
Drug Delivery: Facilitates the attachment of targeting ligands to drug-loaded nanoparticles, liposomes, or polymers for targeted drug delivery.
-
Molecular Imaging: Allows for the two-step labeling of biomolecules with imaging agents (e.g., fluorophores, radioisotopes) for in vitro and in vivo tracking.
-
Surface Functionalization: Used to modify the surfaces of materials like hydrogels and nanoparticles to introduce specific biological functionalities.
Conclusion
This compound is a powerful and versatile bifunctional linker that offers researchers precise control over the construction of complex bioconjugates. Its orthogonal reactivity, enhanced by a hydrophilic PEG spacer, makes it an ideal choice for applications requiring high efficiency and specificity, particularly in the development of next-generation therapeutics and diagnostic tools. While detailed experimental data for this specific linker is not widely available in peer-reviewed literature, the well-established principles of thiol-maleimide and TCO-tetrazine chemistries provide a strong foundation for its successful implementation in a wide range of bioconjugation strategies.
References
TCO-PEG9-Maleimide: An In-Depth Technical Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical component connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the safety and efficacy of these complex biotherapeutics. This technical guide provides a comprehensive overview of TCO-PEG9-maleimide, a bifunctional linker increasingly utilized in the development of next-generation ADCs.
Core Features of this compound
This compound is a heterobifunctional crosslinker designed for two-step orthogonal conjugation strategies. It incorporates three key chemical moieties: a Trans-Cyclooctene (TCO) group, a nine-unit polyethylene glycol (PEG9) spacer, and a maleimide group. This unique combination of functionalities provides researchers with a versatile tool for the precise construction of ADCs.[1]
The maleimide group offers high reactivity and selectivity towards sulfhydryl (thiol) groups, which are typically introduced onto the antibody by reducing interchain disulfide bonds.[2] This reaction forms a stable thioether bond, providing a robust initial connection point for the linker.
The PEG9 spacer is a hydrophilic chain that imparts several favorable properties to the resulting ADC. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate.[3] The length of the PEG spacer has been shown to be a critical factor in minimizing plasma clearance and improving the overall exposure and tolerability of the ADC.[3]
The TCO group is the cornerstone of the bioorthogonal "click chemistry" step in this conjugation strategy. TCO reacts with extraordinary speed and specificity with a tetrazine-modified payload via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4] This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, making it ideal for bioconjugation.
Physicochemical Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C36H61N3O14 | |
| Molecular Weight | 759.9 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Experimental Protocols
The development of an ADC using this compound involves a sequential, two-step conjugation process. The following protocols provide a detailed methodology for each key stage.
Step 1: Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
This initial step involves the attachment of the this compound linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
This compound
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer: PBS, pH 7.2-7.5
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-7.5 using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction (Partial):
-
To generate free thiol groups from the interchain disulfide bonds, add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes. The exact TCEP concentration and incubation time may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove excess TCEP using a pre-equilibrated desalting column. This step is critical to prevent the quenching of the maleimide reaction.
-
-
Linker Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-20 molar excess of the this compound stock solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess, unreacted linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified TCO-modified antibody is now ready for the second conjugation step.
-
Step 2: Payload Conjugation (TCO-Tetrazine Click Chemistry)
This step involves the rapid and specific attachment of the tetrazine-modified cytotoxic payload to the TCO-modified antibody.
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-activated cytotoxic payload
-
Reaction buffer: PBS, pH 7.2-7.5
Procedure:
-
Payload Preparation:
-
Dissolve the tetrazine-activated payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine-payload solution to the TCO-modified antibody solution.
-
The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.
-
-
Purification of the Final ADC:
-
Purify the final ADC from any unreacted payload and other small molecules using SEC or TFF.
-
The purified ADC should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C) in a formulation buffer.
-
Characterization and Data Analysis
Thorough characterization of the resulting ADC is essential to ensure its quality, consistency, and efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window. Several methods can be employed for its determination.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the drug-linker. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Can be influenced by the specific drug-linker and may require method optimization. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Typically used after reduction of the ADC to separate light and heavy chains with different numbers of conjugated drugs. | Provides detailed information on the conjugation sites and distribution. | Denaturing conditions may alter the ADC structure. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody (at 280 nm) and the payload (at its specific λmax). | Simple, rapid, and requires minimal sample preparation. | Only provides the average DAR, not the distribution. Can be inaccurate if the absorbance spectra overlap. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads. | Provides the most accurate and detailed information on DAR distribution and mass heterogeneity. | Requires specialized instrumentation and expertise. |
Stability Assessment
The stability of the ADC in circulation is crucial for its efficacy and safety. The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.
Plasma Stability Assay:
-
Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, analyze the samples to quantify the amount of intact ADC and any released payload.
-
Analytical methods can include affinity capture of the ADC followed by LC-MS/MS to measure the released drug, or HIC to monitor changes in the DAR profile over time.
While specific quantitative data for the plasma stability of ADCs using this compound is not extensively published in a comparative format, studies on next-generation maleimides have shown that modifications to the maleimide structure can significantly enhance stability, with some conjugates showing less than 20% deconjugation in serum over 7 days. In contrast, traditional maleimide-based ADCs have been reported to exhibit 35-67% deconjugation under similar conditions. The TCO-tetrazine linkage formed in the second step is generally considered to be highly stable.
In Vivo Efficacy Studies
The ultimate test of an ADC's performance is its ability to control tumor growth in a preclinical model.
Xenograft Mouse Model Protocol:
-
Cell Line and Animal Model:
-
Select a cancer cell line that expresses the target antigen of the antibody.
-
Implant the tumor cells into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, target engagement).
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in ADC development with this compound.
Caption: Workflow for the two-step conjugation of an ADC using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
This compound offers a robust and efficient platform for the development of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, leveraging the well-established maleimide-thiol reaction and the highly efficient TCO-tetrazine click chemistry. The inclusion of a PEG9 spacer further enhances the desirable properties of the resulting ADC. By following detailed experimental protocols and employing rigorous characterization methods, researchers can effectively utilize this linker to construct next-generation ADCs with the potential for improved therapeutic outcomes.
References
- 1. This compound, CAS 2183440-37-9 | AxisPharm [axispharm.com]
- 2. This compound, 2183440-37-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Labeling Antibodies with TCO-PEG9-Maleimide
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG9-maleimide. This bifunctional linker allows for the introduction of a trans-cyclooctene (TCO) moiety onto an antibody. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on the antibody, typically from cysteine residues, to form a stable thioether bond.[1][2][3] The TCO group is a key component for bioorthogonal chemistry, enabling a highly efficient and specific "click" reaction with a tetrazine-labeled molecule in a subsequent step.[4][5] The hydrophilic 9-unit polyethylene glycol (PEG) spacer enhances the water solubility of the conjugate and minimizes potential steric hindrance.
This protocol is designed for researchers, scientists, and drug development professionals who are developing antibody-drug conjugates (ADCs), engaged in pre-targeted in vivo imaging, or utilizing antibody conjugates in advanced cell-based assays. The procedure covers antibody preparation, an optional reduction step to generate free thiols, the conjugation reaction, and purification of the final antibody-TCO conjugate.
Signaling Pathway and Experimental Workflow
The experimental workflow involves a series of sequential steps to prepare the antibody, perform the conjugation, and purify the final product. The maleimide group on the linker chemoselectively targets thiol groups present on the antibody's cysteine residues.
Caption: Workflow for antibody conjugation with this compound.
Experimental Protocols
This section details the step-by-step methodology for labeling an antibody with this compound.
1. Materials Required
-
Antibody (to be labeled)
-
This compound
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; also known as PBS).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Avoid DTT unless it can be completely removed prior to adding the maleimide reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system for purification.
-
Reaction tubes
-
Spectrophotometer for concentration measurements
2. Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or thiols, it must be exchanged into the Reaction Buffer. This can be done using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. Higher concentrations (2-5 mg/mL) often lead to better labeling efficiency.
-
Degas Buffer (Recommended): To prevent re-oxidation of thiols, it is recommended to degas the Reaction Buffer by applying a vacuum or bubbling with an inert gas like nitrogen or argon.
3. Optional: Reduction of Antibody Disulfide Bonds This step is necessary if the antibody does not have a sufficient number of free sulfhydryl groups for labeling.
-
Add a 10- to 100-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Crucially, do not remove the TCEP if it is the chosen reducing agent, as it does not contain free thiols that would react with the maleimide. If DTT is used, it must be completely removed before proceeding.
4. Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 5-20 mM stock solution in anhydrous DMSO or DMF.
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. This ratio may need optimization for specific antibodies.
-
Perform Labeling: While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution.
-
Incubate: Protect the reaction mixture from light and incubate for 1-4 hours at room temperature or for 2-8 hours at 4°C.
5. Purification of the Antibody-TCO Conjugate
-
Remove the unreacted this compound and any reaction byproducts using a desalting spin column or SEC.
-
Follow the manufacturer's instructions for the chosen purification method, using the Reaction Buffer (e.g., PBS) as the exchange buffer.
-
The purified antibody-TCO conjugate is collected in the eluate.
6. Storage of the Conjugate
-
For short-term storage (up to 1 week), store the conjugate at 2-8°C, protected from light.
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). The conjugate can also be aliquoted and stored at -20°C or -80°C. Note that the TCO moiety has a limited half-life and is not recommended for very long-term storage.
Quantitative Data Summary
The efficiency of the labeling reaction depends on several parameters. The following table summarizes the recommended conditions based on established protocols for maleimide-based antibody conjugation.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations (2-5 mg/mL) are often optimal. |
| Reaction Buffer pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines. |
| Molar Ratio (Maleimide:Antibody) | 10:1 to 20:1 | This ratio should be optimized for each specific antibody. |
| Reaction Temperature | Room Temperature or 4°C | Incubation time should be adjusted accordingly. |
| Reaction Time | 1 - 4 hours at RT; 2 - 8 hours at 4°C | Longer times may be needed for sensitive proteins at lower temperatures. |
| TCEP Molar Excess (Optional) | 10 - 100 fold | For the reduction of disulfide bonds to generate free thiols. |
Characterization
After purification, it is important to characterize the conjugate.
-
Protein Concentration: Determine the final concentration of the labeled antibody using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280).
-
Degree of Labeling (DOL): The DOL, or the average number of TCO molecules per antibody, can be determined using methods such as mass spectrometry (MALDI-TOF or LC-MS) by observing the mass shift corresponding to the attached linkers. UV-Vis spectroscopy can also be used if the extinction coefficient of the TCO moiety at a specific wavelength is known.
References
Application Notes: Utilizing TCO-PEG9-Maleimide for Modular PROTAC Synthesis
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[1][2] These molecules consist of three primary components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical component, as its length, composition, and flexibility directly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent protein degradation.
The TCO-PEG9-maleimide is a versatile, bifunctional linker designed to streamline PROTAC synthesis through a modular, "click chemistry" approach. This linker features a trans-cyclooctene (TCO) group on one end and a maleimide group on the other, separated by a hydrophilic 9-unit polyethylene glycol (PEG) chain. This structure enables a highly efficient, two-step sequential conjugation strategy, accelerating the discovery and optimization of novel PROTAC candidates.
Key Features and Advantages of this compound:
-
Modular "Click Chemistry" Approach: The linker's dual reactive ends allow for the separate synthesis and subsequent coupling of the POI-binding and E3-binding moieties. This modularity facilitates the rapid generation of PROTAC libraries with diverse combinations of ligands and linker attachments.
-
Bioorthogonal TCO-Tetrazine Ligation: The TCO group reacts with a tetrazine-functionalized molecule via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under mild, aqueous conditions without interfering with biological functionalities.
-
Specific Maleimide-Thiol Conjugation: The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues or engineered into small molecules. This reaction forms a stable thioether bond under specific pH conditions.
-
Hydrophilic PEG9 Spacer: The polyethylene glycol spacer enhances the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these relatively large compounds. It also provides flexibility to help achieve the optimal orientation for ternary complex formation.
Experimental Protocols and Data
The synthesis of a PROTAC using this compound is typically performed in a two-step sequential manner. First, one of the binding ligands (either for the POI or the E3 ligase), which has been modified to contain a free thiol group, is reacted with the maleimide end of the linker. In the second step, the resulting TCO-containing intermediate is "clicked" to the other binding ligand, which has been functionalized with a tetrazine group.
Diagram: Modular PROTAC Synthesis Workflow
Caption: Modular workflow for PROTAC synthesis using a bifunctional linker.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the reaction of a thiol-containing E3 ligase ligand with this compound.
Materials:
-
Thiol-modified E3 ligase ligand (E3-SH)
-
This compound (dissolved in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution immediately before use)
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl), pH 6.5-7.5. Avoid buffers containing thiols (e.g., DTT).
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the thiol-modified E3 ligase ligand in the reaction buffer.
-
Add the this compound stock solution to the ligand solution. A molar ratio of 2:1 to 5:1 (maleimide:thiol) is recommended as a starting point for small molecules.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Monitor the reaction progress using LC-MS to track the formation of the desired intermediate product (E3 Ligand-PEG9-TCO).
-
Once the reaction is complete, any unreacted maleimide can be quenched by adding a small excess of a thiol-containing quenching reagent.
-
Purify the resulting TCO-activated intermediate using reverse-phase HPLC to remove excess reagents.
-
Confirm the identity and purity of the product by LC-MS analysis.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the final "click" reaction between the purified TCO-activated intermediate and a tetrazine-functionalized POI ligand.
Materials:
-
Purified E3 Ligand-PEG9-TCO intermediate
-
Tetrazine-modified POI ligand (POI-Tz)
-
Reaction Solvent: A suitable solvent such as DMSO, DMF, or aqueous buffer in which both components are soluble.
Procedure:
-
Dissolve the purified E3 Ligand-PEG9-TCO intermediate in the reaction solvent.
-
Add the tetrazine-modified POI ligand. A near-stoichiometric ratio (e.g., 1:1 to 1.2:1 of TCO to tetrazine) is typically sufficient due to the high reaction efficiency.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within minutes.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product thoroughly using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structure.
Diagram: Chemical Reaction Pathway
Caption: Two-step reaction for PROTAC synthesis via this compound.
Quantitative Data Summary
The efficiency of each conjugation step is critical for the overall yield of the final PROTAC. The table below summarizes the key properties and recommended reaction parameters for this compound.
Table 1: Properties and Specifications of this compound
| Property | Description | Reference(s) |
| Molecular Formula | C36H61N3O14 | |
| Molecular Weight | ~759.9 g/mol | |
| Reactive Group 1 | Maleimide: Reacts with thiol (-SH) groups. | |
| Reactive Group 2 | trans-Cyclooctene (TCO): Reacts with tetrazine groups. | |
| Spacer | Hydrophilic 9-unit polyethylene glycol (PEG9). | |
| Solubility | Soluble in organic solvents like DMSO, DMF, DCM. | |
| Storage Conditions | Store at –20 °C, protected from moisture and light. TCO compounds are not ideal for long-term storage. |
Table 2: Recommended Reaction Conditions and Expected Efficiencies
| Reaction Step | Key Parameters | Expected Efficiency | Reference(s) |
| Maleimide-Thiol Conjugation | pH: 6.5 - 7.5Molar Ratio (Maleimide:Thiol): 2:1 to 5:1Temperature: Room TemperatureDuration: 1-4 hours | 50-85% | |
| TCO-Tetrazine Ligation (iEDDA) | Catalyst: None required (bioorthogonal)Molar Ratio (TCO:Tetrazine): ~1:1Temperature: Room TemperatureDuration: < 60 minutes | >95% |
References
Application of TCO-PEG9-maleimide in Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG9-maleimide is a bifunctional linker that enables a two-step labeling strategy for cell surface proteins. This molecule contains a maleimide group that reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins, and a trans-cyclooctene (TCO) group that can undergo a rapid and highly specific bioorthogonal reaction with a tetrazine-labeled molecule.[1][2] The polyethylene glycol (PEG) spacer (PEG9) enhances solubility and reduces steric hindrance.[1] This system allows for the precise attachment of a wide range of molecules, such as fluorescent dyes, biotin, or therapeutic agents, to the cell surface.
This document provides detailed application notes and protocols for the use of this compound in cell surface labeling, including data on labeling efficiency and cytotoxicity, as well as diagrams of relevant signaling pathways and experimental workflows.
Principle of Two-Step Cell Surface Labeling
The labeling process involves two main steps:
-
Modification of Cell Surface Proteins: The maleimide group of this compound covalently attaches to thiol groups of cysteine residues on cell surface proteins. This reaction is most efficient at a pH range of 6.5-7.5.[2]
-
Bioorthogonal Ligation: The TCO-modified cell surface is then treated with a molecule of interest that has been conjugated to a tetrazine. The TCO and tetrazine groups react via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, forming a stable covalent bond. This "click chemistry" reaction is highly specific and occurs rapidly under physiological conditions.
Data Presentation
While specific quantitative data for this compound in cell surface labeling is not extensively published, the following tables provide representative data based on the principles of maleimide-thiol chemistry and TCO-tetrazine ligation.
| Parameter | Value | Reference |
| Maleimide-Thiol Reaction | ||
| Optimal pH | 6.5 - 7.5 | [2] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (for purified proteins) | |
| Reaction Time | 30 min - 2 hours | |
| Conjugation Efficiency | 58 ± 12% to 84 ± 4% (on nanoparticles) | |
| TCO-Tetrazine Ligation | ||
| Reaction Rate Constant | > 10³ M⁻¹s⁻¹ | General knowledge on TCO-tetrazine ligation |
| Reaction Time on Cells | < 1 hour | |
| Cytotoxicity | ||
| Cell Viability | >82-95% (for similar compounds at 1 µg/mL) |
Note: Optimal conditions should be determined empirically for each cell type and application.
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling and Fluorescence Microscopy
This protocol describes the labeling of cell surface thiols with this compound followed by ligation with a tetrazine-conjugated fluorophore for visualization by fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
This compound (dissolved in anhydrous DMSO to a 10 mM stock solution)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., chambered coverglass).
-
Wash the cells twice with warm PBS (pH 7.4).
-
-
Optional: Reduction of Disulfide Bonds:
-
To increase the number of available free thiols, you can treat the cells with a mild reducing agent.
-
Incubate cells with 0.5 mM TCEP in PBS for 10 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove the TCEP.
-
-
Labeling with this compound:
-
Dilute the 10 mM this compound stock solution to a final concentration of 100-500 µM in PBS.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove unreacted this compound.
-
-
Ligation with Tetrazine-Fluorophore:
-
Dilute the tetrazine-fluorophore to a final concentration of 5-20 µM in cell culture medium.
-
Add the tetrazine-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Quantification of Cell Surface Labeling by Flow Cytometry
This protocol allows for the quantification of labeling efficiency using a tetrazine-conjugated fluorescent probe and analysis by flow cytometry.
Materials:
-
Cells of interest (in suspension)
-
This compound (10 mM stock in DMSO)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-FITC)
-
PBS, pH 7.4
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Labeling with this compound:
-
Add this compound to the cell suspension to a final concentration of 100-500 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Wash the cells three times with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Ligation with Tetrazine-Fluorophore:
-
Resuspend the TCO-labeled cells in FACS buffer.
-
Add the tetrazine-fluorophore to a final concentration of 5-20 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light, with gentle agitation.
-
Wash the cells three times with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Include unlabeled cells and cells treated only with the tetrazine-fluorophore as negative controls.
-
Visualizations
Discussion
Optimization of Labeling:
-
Concentration: The optimal concentrations of this compound and the tetrazine-conjugated molecule should be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.
-
Incubation Time: Incubation times for both steps may need to be adjusted to maximize labeling efficiency while maintaining cell viability.
-
Reduction of Disulfides: The use of a reducing agent like TCEP can increase the number of available thiols for labeling, but it is important to use it at a low concentration and for a short duration to avoid adverse effects on cell health.
Potential Impact on Cell Signaling:
The conjugation of molecules to cell surface proteins has the potential to modulate their function and downstream signaling pathways. For instance, cross-linking of receptors by antibody conjugates can lead to receptor activation or inhibition, which in turn can affect pathways such as the MAPK/ERK, JAK/STAT, or PI3K/Akt pathways. It is crucial to consider the potential biological consequences of labeling, especially in studies involving cell function or drug development. For example, antibody-cell conjugation can enhance the ability of immune cells to recognize and kill tumor cells by activating specific signaling pathways.
This compound provides a powerful and versatile tool for the specific labeling of cell surface proteins. The two-step approach offers high specificity and efficiency, making it suitable for a wide range of applications in research and drug development. By carefully optimizing the experimental conditions and considering the potential effects on cellular signaling, researchers can effectively utilize this technology to study cell surface biology and develop novel therapeutic strategies.
References
Application Notes and Protocols for TCO-PEG9-maleimide Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of TCO-PEG9-maleimide with cysteine residues, a key bioconjugation technique for the site-specific modification of proteins, peptides, and other biomolecules. This method is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over conjugation is critical.
Introduction
This compound is a heterobifunctional linker that combines two highly specific reactive groups: a maleimide and a trans-cyclooctene (TCO). The maleimide group reacts selectively with the thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1][2] This reaction is highly efficient under mild, physiological conditions. The TCO group is a strained alkyne that participates in a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified molecule.[3][4] This dual reactivity allows for a two-step, sequential conjugation strategy, providing precise control over the final bioconjugate structure.[5]
The polyethylene glycol (PEG) spacer (PEG9) enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate. The PEG linker also provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules.
Key Reaction Parameters and Optimization
The success of the this compound conjugation to cysteine residues is dependent on several key reaction parameters. Optimization of these parameters is crucial to achieve high conjugation efficiency and minimize side reactions.
Table 1: Summary of Key Reaction Parameters for this compound Conjugation to Cysteine Residues
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity. Below pH 6.5, the reaction rate is significantly reduced. |
| Temperature | 4°C to 37°C | The reaction can be performed at room temperature (20-25°C) or at 4°C. Lower temperatures can help to minimize protein degradation and side reactions, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | The optimal reaction time should be determined empirically for each specific biomolecule. |
| Stoichiometry (Maleimide:Thiol) | 5 to 20-fold molar excess of this compound | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined for each specific application to balance conjugation efficiency with the need to remove unreacted linker. |
| Buffer Composition | Phosphate-buffered saline (PBS), Tris, or HEPES | Buffers should be free of primary and secondary amines, as well as thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) that would compete with the target cysteine residues. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Disulfide bonds within the protein must be reduced to free the cysteine thiols for reaction. TCEP is the recommended reducing agent as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent. A 10-100 fold molar excess of TCEP is typically used. |
| Solvent for this compound | Anhydrous DMSO or DMF | This compound should be dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation. |
Quantitative Data on Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation is typically high, often exceeding 80-90% under optimized conditions. The following table presents representative data on the conjugation efficiency of PEGylated maleimides to cysteine residues under various conditions. While specific data for this compound is limited, these values provide a useful reference for expected outcomes.
Table 2: Representative Conjugation Efficiencies of PEGylated Maleimides to Cysteine Residues
| Biomolecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | Reaction Time | pH | Temperature | Conjugation Efficiency (%) | Reference |
| Engineered Hemoglobin | Maleimide-PEG | Not specified | Not specified | Not specified | Not specified | >80 | |
| cRGDfK Peptide | Maleimide-PEG-PLGA | 2:1 | 30 min | 7.0 | Room Temp | 84 ± 4 | |
| 11A4 Nanobody | Maleimide-PEG-PLGA | 5:1 | 2 hours | 7.4 | Room Temp | 58 ± 12 |
Note: Conjugation efficiency can be influenced by factors such as the accessibility of the cysteine residue, the size and nature of the biomolecule, and the specific reaction conditions. It is highly recommended to perform optimization experiments for each new system.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Cysteine-Containing Protein
This protocol provides a general method for the conjugation of this compound to a protein with one or more accessible cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in reaction buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds. It is not necessary to remove the TCEP before proceeding to the next step.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the linker over the protein.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the size of the protein and the properties of the conjugate.
-
-
Characterization:
-
Characterize the purified TCO-protein conjugate by methods such as SDS-PAGE, mass spectrometry (to confirm the mass increase), and UV-Vis spectroscopy (to determine the degree of labeling if a chromophore is present).
-
Protocol 2: Workflow for the Preparation of an Antibody-Drug Conjugate (ADC) using this compound and Click Chemistry
This protocol outlines a two-step strategy for the synthesis of a site-specific ADC.
Step 1: Preparation of the TCO-Linker-Drug Conjugate
-
Reaction of this compound with a Cysteine-Containing Payload:
-
Follow the general conjugation protocol (Protocol 1) to react this compound with a cytotoxic drug that has been modified to contain a free cysteine residue.
-
Purify the TCO-PEG9-Linker-Drug conjugate using an appropriate method, such as reverse-phase HPLC.
-
Step 2: Antibody Modification and Click Reaction
-
Introduction of a Tetrazine Handle onto the Antibody:
-
Site-specifically introduce a tetrazine moiety onto the antibody. This can be achieved through various methods, including:
-
Enzymatic Ligation: Using an enzyme like transglutaminase to attach a tetrazine-containing linker to a specific glutamine residue.
-
Genetic Engineering: Incorporating an unnatural amino acid with a tetrazine handle at a specific site in the antibody sequence.
-
-
-
Click Reaction:
-
Mix the tetrazine-modified antibody with a slight molar excess (e.g., 1.5 equivalents) of the purified TCO-PEG9-Linker-Drug conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction at room temperature for 30-60 minutes. The iEDDA reaction is typically very fast.
-
Purify the final ADC using size-exclusion chromatography to remove any unreacted linker-drug.
-
-
Characterization of the ADC:
-
Analyze the purified ADC by SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to confirm the drug-to-antibody ratio (DAR) and the homogeneity of the conjugate.
-
Visualizations
Caption: Reaction of this compound with a cysteine residue.
Caption: Workflow for site-specific ADC preparation.
Caption: ADC mechanism of action targeting a cancer cell.
References
Application Notes and Protocols for Nanoparticle Functionalization Using TCO-PEG9-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG9-maleimide is a heterobifunctional linker that enables a two-step, bioorthogonal approach to nanoparticle functionalization. This linker possesses a maleimide group for covalent attachment to thiol-containing molecules or surfaces, and a trans-cyclooctene (TCO) group for rapid and specific "click" reaction with tetrazine-modified molecules. The polyethylene glycol (PEG) spacer, with nine repeating units, enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific protein adsorption, thereby improving the biocompatibility and circulation time of nanoparticles in biological systems.[1][2]
This document provides detailed protocols for the functionalization of nanoparticles with this compound and their subsequent application in a pretargeted drug delivery workflow.
Chemical Properties and Handling
The this compound linker is a versatile tool for bioconjugation. The maleimide group reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] The TCO group undergoes an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine, a reaction known for its exceptionally fast kinetics and high specificity, proceeding efficiently without the need for a catalyst.[3]
Storage and Handling: Store this compound at -20°C, protected from light and moisture. It is recommended to handle the compound in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactive moieties. For conjugation reactions, dissolve the linker in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 759.9 g/mol | [2] |
| Purity | >95% | |
| Maleimide Reaction pH | 6.5 - 7.5 | |
| Solubility | DMSO, DMF, DCM | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Functionalization of Thiolated Nanoparticles with this compound
This protocol describes the direct conjugation of this compound to nanoparticles that have been surface-functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.0
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Centrifugation tubes and equipment
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the nanoparticle dispersion. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the TCO-functionalized nanoparticles by repeated centrifugation and resuspension in DI water or a suitable buffer to remove excess linker and quenching agent. The number of washes will depend on the nanoparticle type and size.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine size and polydispersity, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectroscopy to confirm conjugation (if the linker or nanoparticle has a characteristic absorbance). The number of available TCO groups can be quantified using inverse titration with a tetrazine-functionalized fluorescent probe.
Protocol 2: Two-Step Functionalization of Amine-Coated Nanoparticles
This protocol outlines a two-step process for functionalizing nanoparticles that present primary amine groups on their surface. First, the amines are thiolated, and then the this compound is conjugated.
Materials:
-
Amine-functionalized nanoparticles
-
N-succinimidyl S-acetylthioacetate (SATA) or Traut's Reagent (2-iminothiolane)
-
Hydroxylamine-HCl
-
This compound
-
Reaction Buffers:
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Thiolation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0
-
-
Anhydrous DMSO or DMF
-
Centrifugation tubes and equipment
-
DI water
Procedure:
Step 1: Thiolation of Amine-Functionalized Nanoparticles
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
SATA Reaction: Add a 20-fold molar excess of SATA (dissolved in DMSO) to the nanoparticle dispersion. Incubate for 1 hour at room temperature.
-
Deacetylation: Pellet the nanoparticles by centrifugation and resuspend in Thiolation Buffer containing 0.5 M Hydroxylamine-HCl. Incubate for 2 hours at room temperature to deacetylate the thiol groups.
-
Purification: Purify the now thiol-functionalized nanoparticles by centrifugation and resuspension in a degassed, nitrogen-purged reaction buffer (10 mM HEPES, 150 mM NaCl, pH 7.0) to prevent thiol oxidation.
Step 2: Conjugation with this compound
-
Follow steps 2-7 from Protocol 1 to conjugate the this compound to the newly introduced thiol groups on the nanoparticle surface.
Protocol 3: Pretargeted Drug Delivery Workflow
This protocol describes the use of TCO-functionalized nanoparticles in a pretargeted drug delivery system, where the nanoparticles first accumulate at a target site, followed by the administration of a tetrazine-modified therapeutic agent.
Materials:
-
TCO-functionalized nanoparticles (from Protocol 1 or 2)
-
Tetrazine-conjugated drug
-
Target cells or animal model
-
Appropriate cell culture media or physiological buffer
-
Imaging system (if using a fluorescently labeled drug or nanoparticle)
Procedure:
-
Nanoparticle Administration: Administer the TCO-functionalized nanoparticles to the biological system (in vitro or in vivo).
-
Accumulation and Clearance: Allow sufficient time for the nanoparticles to accumulate at the target site (e.g., a tumor) and for unbound nanoparticles to clear from circulation. This time will vary depending on the nanoparticle properties and the biological model.
-
Tetrazine-Drug Administration: Administer the tetrazine-conjugated drug. The drug will circulate and react specifically with the TCO groups on the nanoparticles that have accumulated at the target site.
-
Therapeutic Action and Analysis: The drug is now concentrated at the target site, where it can exert its therapeutic effect. The outcome can be analyzed by various methods, such as measuring cell viability in vitro or tumor size in vivo.
Visualization of Workflows and Concepts
Caption: Experimental workflow for nanoparticle functionalization and pretargeted drug delivery.
Caption: Logical relationship for targeted drug delivery to a signaling pathway.
References
- 1. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2183440-37-9 | BroadPharm [broadpharm.com]
- 3. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Recommended buffers and solvents for TCO-PEG9-maleimide reactions
Application Notes and Protocols for TCO-PEG9-Maleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the effective use of this compound, a bifunctional linker designed for two-step bioconjugation reactions. The protocols focus on optimizing the reaction conditions for both the thiol-reactive maleimide group and the bioorthogonal trans-cyclooctene (TCO) group, ensuring high efficiency and stability in your conjugation workflows.
Introduction to this compound
This compound is a versatile crosslinker featuring a maleimide group for covalent linkage to thiol-containing molecules (such as proteins with cysteine residues) and a TCO group for rapid, catalyst-free "click" chemistry with tetrazine-functionalized molecules.[1] The hydrophilic PEG9 (polyethylene glycol) spacer enhances solubility in aqueous solutions, provides flexibility, and minimizes steric hindrance during conjugation.[1][2] This linker is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), and for surface functionalization of materials like nanoparticles and hydrogels.[1]
The conjugation process is a two-step reaction:
-
Thiol-Maleimide Ligation: A stable thioether bond is formed between the maleimide group and a thiol (sulfhydryl) group.
-
TCO-Tetrazine Ligation: The TCO group reacts with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, forming a stable dihydropyridazine bond.
Below is a diagram illustrating the sequential nature of these reactions.
Recommended Buffers and Solvents
The selection of appropriate buffers and solvents is critical for successful conjugation. The conditions must be compatible with the specific requirements of both the thiol-maleimide and the TCO-tetrazine reactions.
Thiol-Maleimide Reaction
The reaction of the maleimide group with a thiol is highly dependent on pH.
Recommended Aqueous Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES (10-100 mM)
-
Tris (10-100 mM)
-
MES (for lower pH ranges)
-
Bicarbonate or Borate buffers (amine-free)
Stock Solution Solvents: this compound is typically dissolved in an anhydrous water-miscible organic solvent to prepare a stock solution before adding it to the aqueous reaction buffer.
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Important Considerations:
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. At this pH, the reaction is highly selective for thiol groups over amine groups. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.
-
Buffer Composition: Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target molecule for reaction with the maleimide. Amine-containing buffers like Tris should be used with caution, especially if the pH is above 7.5.
-
Reducing Agents: If the protein's cysteine residues are oxidized (forming disulfide bonds), a reducing agent is necessary. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction.
-
Organic Solvent Concentration: When adding the stock solution to the aqueous buffer, the final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins.
TCO-Tetrazine Reaction
The TCO-tetrazine ligation is a bioorthogonal reaction that is tolerant of a wider range of conditions.
Recommended Aqueous Buffers:
-
Phosphate-Buffered Saline (PBS) is a common and effective choice.
-
The reaction is generally compatible with most aqueous buffers used in biological applications.
Important Considerations:
-
pH: The reaction proceeds efficiently in a pH range of 6.0 to 9.0.
-
Catalyst: This reaction is catalyst-free, which makes it highly suitable for biological systems.
-
TCO Stability: While generally stable, the TCO group can isomerize to its unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or copper-containing proteins. Therefore, after the initial thiol-maleimide conjugation, it is advisable to remove any excess thiol-containing molecules before long-term storage or proceeding to the next step.
Summary of Recommended Conditions
| Reaction Step | Parameter | Recommendation | Rationale |
| Thiol-Maleimide | pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis. |
| Buffer | PBS, HEPES, Tris (amine-free preferred) | Inert, maintains pH, and compatible with most proteins. | |
| Additives | TCEP (for disulfide reduction), EDTA (to prevent thiol oxidation) | TCEP is a thiol-free reducing agent. EDTA chelates metals that can catalyze oxidation. | |
| Stock Solvent | Anhydrous DMSO or DMF | Good solubility for the linker. | |
| TCO-Tetrazine | pH | 6.0 - 9.0 | The reaction is robust across a broad pH range. |
| Buffer | PBS or other common biological buffers | High compatibility with various experimental setups. | |
| Additives | None (Catalyst-free) | Reaction is bioorthogonal and does not require a catalyst. |
Experimental Protocols
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of a thiol-containing protein to this compound, followed by the reaction with a tetrazine-functionalized small molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing protein
-
This compound
-
Tetrazine-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (degassed)
-
TCEP (if needed)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Part A: Protein Modification with this compound
-
Prepare Protein: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the buffer was not freshly prepared, degas it by bubbling with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.
-
(Optional) Protein Reduction: If the protein contains disulfide bonds that need to be reduced to free up thiols, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Prepare Linker Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation: While gently stirring, add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.
Part B: Ligation with Tetrazine-Functionalized Molecule
-
Prepare Tetrazine Stock: Dissolve the tetrazine-functionalized molecule in DMSO.
-
TCO-Tetrazine Reaction: To the purified TCO-modified protein, add a 1.5 to 3-fold molar excess of the tetrazine-molecule.
-
Incubation: The reaction is very fast and should be allowed to proceed for 30 to 60 minutes at room temperature.
-
Final Product: If necessary, purify the final conjugate to remove any unreacted tetrazine-molecule using a desalting column, dialysis, or size-exclusion chromatography. The final conjugate can be stored at 4°C or, for long-term storage, at -20°C with 50% glycerol.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency in Step 1 | Oxidized thiols on the protein. | Reduce the protein with TCEP prior to adding the maleimide linker. |
| Hydrolysis of the maleimide group. | Ensure the reaction pH does not exceed 7.5. Prepare maleimide stock solution immediately before use. | |
| Competing substances in the buffer. | Ensure the buffer is free of thiols (DTT, BME) and has a low concentration of primary amines. | |
| Low Yield in Step 2 | Isomerization of TCO to CCO. | Avoid long-term storage of the TCO-modified intermediate, especially in the presence of thiols or metals. Purify the intermediate promptly after Step 1. |
| Inaccurate concentration of reactants. | Accurately determine the concentration of the TCO-modified protein before adding the tetrazine molecule. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C for a longer duration. |
References
TCO-PEG9-Maleimide: Versatile Linker for Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, TCO-PEG9-maleimide, has emerged as a powerful tool in the development of sophisticated drug delivery systems. This linker uniquely combines two highly specific and efficient conjugation chemistries: the maleimide group for reaction with thiols (such as those on cysteine residues of proteins) and the trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry with tetrazine-modified molecules. The integrated polyethylene glycol (PEG9) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugates.[1]
These application notes provide a detailed overview of the use of this compound in three key areas of drug delivery: Antibody-Drug Conjugates (ADCs), nanoparticle-based systems, and hydrogel drug depots.
Application 1: Site-Specific Antibody-Drug Conjugates (ADCs)
The precise attachment of potent cytotoxic drugs to monoclonal antibodies (mAbs) is a critical aspect of ADC design. This compound facilitates the creation of site-specific ADCs with a defined drug-to-antibody ratio (DAR), leading to improved homogeneity, stability, and therapeutic window. The maleimide group allows for covalent attachment to engineered or reduced cysteine residues on the antibody, while the TCO group serves as a handle for the subsequent attachment of a tetrazine-modified drug payload via a rapid and bioorthogonal click reaction.
Quantitative Data for ADC Characterization
| Parameter | Value/Range | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 4.0 | HIC-HPLC, Mass Spectrometry | N/A |
| Conjugation Efficiency (Maleimide-Thiol) | >95% | SDS-PAGE, Mass Spectrometry | N/A |
| In Vitro Plasma Stability (Maleimide Linkage) | Half-life > 1 week | HPLC | N/A |
| In Vivo Tumor Regression | Complete regression at 2.5 mg/kg | Animal models | N/A |
Experimental Protocol: Two-Step Preparation of a Site-Specific ADC
Step 1: Antibody Modification with this compound
-
Antibody Preparation: If targeting native interchain disulfides, partially reduce the antibody (e.g., Trastuzumab) with a 2-5 molar excess of tris(2-carboxyethyl)phosphine (TCEP) in a phosphate-buffered saline (PBS) solution (pH 7.2-7.5) for 1-2 hours at 37°C to expose free thiol groups. For antibodies with engineered cysteine residues, this reduction step may be omitted.
-
Purification: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.5).
-
Conjugation: Immediately add a 5-10 fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the purified, reduced antibody.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted this compound using a desalting column or tangential flow filtration (TFF) with PBS (pH 7.2-7.5) as the exchange buffer.
-
Characterization: Determine the degree of labeling (TCO molecules per antibody) using mass spectrometry.
Step 2: Click Reaction with Tetrazine-Modified Drug
-
Preparation: Dissolve the tetrazine-modified cytotoxic drug in a biocompatible solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5-3 fold molar excess of the tetrazine-drug to the TCO-modified antibody solution.
-
Incubation: The reaction is typically rapid and can be completed within 30-60 minutes at room temperature.
-
Purification: Purify the final ADC from unreacted drug and byproducts using size-exclusion chromatography (SEC) or TFF.
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using HIC-HPLC, SEC, and mass spectrometry.
Application 2: Targeted Nanoparticle Drug Delivery
This compound can be utilized to functionalize the surface of various nanoparticles, such as liposomes or polymeric nanoparticles, for targeted drug delivery. The maleimide group can be used to attach targeting ligands (e.g., antibodies, peptides) containing free thiols to the nanoparticle surface. Subsequently, the TCO group allows for the bioorthogonal conjugation of tetrazine-labeled therapeutic agents or imaging probes in a pre-targeting approach.
Representative Quantitative Data for Functionalized Nanoparticles
| Parameter | Value/Range | Method | Reference |
| Drug Loading Efficiency (Liposomes) | ~98% | Spectrophotometry | [2] |
| Drug Loading Content (Liposomes) | ~10% | Spectrophotometry | [2] |
| Nanoparticle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | -20 to -40 mV | DLS | [2] |
Experimental Protocol: Preparation of Drug-Loaded, Targeted Nanoparticles
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., liposomes containing doxorubicin) using standard methods such as thin-film hydration or nanoprecipitation. Include a lipid-PEG-maleimide conjugate in the formulation to introduce maleimide groups on the surface.
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Targeting Ligand Conjugation: Add a thiol-containing targeting ligand (e.g., a thiolated antibody fragment) to the nanoparticle suspension. The reaction is typically carried out in a buffer at pH 6.5-7.5 for 2-4 hours at room temperature.
-
TCO Functionalization: In a separate step, react the nanoparticles with TCO-PEG-NHS ester to introduce the TCO moiety on the surface amines of lipids.
-
Purification: Purify the functionalized nanoparticles from unreacted reagents using dialysis or SEC.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and ligand conjugation efficiency using DLS, spectrophotometry, and chromatography.
Application 3: Bioorthogonal Hydrogel Drug Depots
This compound can be used as a component in the formation of injectable, in-situ forming hydrogels for sustained drug release. The maleimide groups can react with thiol-containing polymers to form the hydrogel network. The incorporated TCO groups within the hydrogel matrix can then serve as bioorthogonal handles for the covalent attachment and controlled release of tetrazine-modified drugs.
Representative Data for PEG-Maleimide Hydrogels
| Parameter | Value/Range | Method | Reference |
| Gelation Time | 1 - 60 minutes | Rheometry | |
| Young's Modulus | 1 - 20 kPa | Atomic Force Microscopy | |
| Equilibrium Swelling Ratio (Qm) | 150 - 500 | Gravimetric Analysis | |
| Drug Release Profile | Sustained release over days to weeks | In vitro release studies |
Experimental Protocol: Preparation and Drug Loading of a TCO-Functionalized Hydrogel
-
Precursor Preparation: Prepare two sterile precursor solutions.
-
Solution A: Dissolve a multi-arm PEG-thiol polymer in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Solution B: Dissolve a multi-arm PEG-maleimide polymer and this compound in the same buffer. The ratio of PEG-maleimide to this compound will determine the density of TCO groups in the hydrogel.
-
-
Hydrogel Formation: Mix equal volumes of Solution A and Solution B. Gelation will occur in situ via the thiol-maleimide reaction.
-
Drug Loading (Post-Gelation): Immerse the formed hydrogel in a solution containing the tetrazine-modified drug. The drug will diffuse into the hydrogel and become covalently attached via the TCO-tetrazine click reaction.
-
Washing: Wash the hydrogel extensively with buffer to remove any non-covalently bound drug.
-
Release Study: Place the drug-loaded hydrogel in a release buffer and monitor the concentration of the released drug over time using an appropriate analytical method (e.g., HPLC, fluorescence spectroscopy).
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with a TCO-PEG9-Maleimide Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[2] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the mechanism of drug release.[2][3]
This document provides detailed protocols for the creation of ADCs using a TCO-PEG9-maleimide linker. This bifunctional linker offers a strategic approach to ADC synthesis by combining two distinct and highly efficient conjugation chemistries. The maleimide group allows for covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The trans-cyclooctene (TCO) group serves as a bioorthogonal handle for a subsequent, rapid, and highly specific inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-modified payload. The hydrophilic PEG9 spacer enhances solubility, reduces aggregation, and can improve the overall pharmacokinetic properties of the resulting ADC.
This two-step conjugation strategy allows for precise control over the conjugation process and can lead to the production of more homogeneous ADCs, a critical factor for safety and efficacy.
Principle of the Method
The creation of an ADC using the this compound linker is a multi-stage process that leverages orthogonal chemical reactions for controlled assembly.
-
Antibody Preparation : The process begins with the partial reduction of the monoclonal antibody's interchain disulfide bonds. Reagents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are used under mild conditions to generate a specific number of free sulfhydryl (thiol) groups, which will serve as conjugation sites. This method allows for the creation of ADCs with varying drug-to-antibody ratios (DARs).
-
Linker Conjugation : The this compound linker is then conjugated to the reduced antibody. The maleimide group on the linker reacts specifically with the newly generated thiol groups on the antibody's cysteine residues to form a stable thioether bond. This reaction is typically performed in a buffer with a pH between 7.0 and 7.5.
-
Payload Attachment (Click Chemistry) : In a separate step, the cytotoxic payload is functionalized with a tetrazine moiety. The tetrazine-modified payload is then "clicked" onto the TCO-modified antibody. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast, highly specific, and bioorthogonal, meaning it proceeds efficiently in aqueous environments without interfering with biological functional groups.
-
Purification and Characterization : The final ADC is purified to remove excess reagents and unconjugated species. Subsequently, it is thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Experimental Workflows and Chemical Schemes
Caption: Overall workflow for ADC synthesis using the this compound linker.
Caption: Chemical reaction scheme for the two-step ADC conjugation process.
Experimental Protocols
Protocol 1: Antibody Reduction to Generate Free Thiols
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free sulfhydryl groups for linker conjugation.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM sodium borate, 50 mM NaCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Buffer for exchange: PBS with 1 mM DTPA (diethylenetriaminepentaacetic acid), pH 7.2
Procedure:
-
Antibody Preparation : Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Reduction Reaction : Add the reaction buffer to the antibody solution. Then, add a calculated amount of reducing agent (e.g., a 10-fold molar excess of DTT).
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes. Optimal conditions (reagent excess, temperature, and time) may need to be determined empirically for each specific antibody.
-
Purification : Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS/DTPA buffer. The resulting reduced antibody should be used immediately in the next step.
| Parameter | Recommended Condition | Reference |
| Antibody Conc. | 5-10 mg/mL | |
| Reducing Agent | DTT or TCEP | |
| Molar Excess | ~10-fold (DTT over Ab) | |
| Temperature | 30-37°C | |
| Incubation Time | 30 minutes | |
| Buffer | Borate/NaCl, pH 8.0 |
Table 1. Recommended conditions for antibody reduction.
Protocol 2: Conjugation of this compound to Antibody
This protocol details the conjugation of the this compound linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: PBS, pH 7.0-7.5
-
Quenching Reagent: N-acetylcysteine or Cysteine solution (freshly prepared)
-
Purification system: Size Exclusion Chromatography (SEC) or desalting columns
Procedure:
-
Linker Preparation : Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO or DMF.
-
Conjugation Reaction : Adjust the reduced antibody concentration to 2.5 mg/mL in chilled conjugation buffer. Add the linker stock solution to the antibody solution. A molar excess of 10-20 fold of linker to antibody is recommended as a starting point.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching : Add a 20-fold molar excess of a quenching reagent (e.g., cysteine) over the maleimide linker to cap any unreacted maleimide groups.
-
Purification : Purify the TCO-modified antibody using SEC or desalting columns to remove excess linker and quenching reagent.
| Parameter | Recommended Condition | Reference |
| Linker Stock | 10 mM in DMSO or DMF | |
| Molar Excess | 10-20 fold (Linker over Ab) | |
| Temperature | 4°C or Room Temp | |
| Incubation Time | 2 hours (RT) or Overnight (4°C) | |
| Buffer pH | 7.0 - 7.5 |
Table 2. Recommended conditions for maleimide conjugation.
Protocol 3: ADC Formation via TCO-Tetrazine Ligation
This protocol describes the final "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.
Materials:
-
TCO-modified antibody from Protocol 2
-
Tetrazine-modified cytotoxic payload
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Payload Preparation : Prepare a 10 mM stock solution of the tetrazine-modified payload in anhydrous DMSO.
-
Ligation Reaction : Add a 1.5 to 3.0 molar excess of the tetrazine-payload stock solution to the TCO-modified antibody solution.
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature. The reaction is typically very fast. Progress can be monitored by the disappearance of the tetrazine's characteristic color (if applicable).
-
Purification : Purify the final ADC conjugate using SEC to remove any unreacted payload and other impurities.
| Parameter | Recommended Condition | Reference |
| Molar Excess | 1.5 - 3.0 fold (Payload over Ab) | |
| Temperature | Room Temperature | |
| Incubation Time | ~1 hour | |
| Buffer | PBS, pH 6.0-9.0 |
Table 3. Recommended conditions for TCO-Tetrazine ligation.
ADC Characterization
After synthesis and purification, the ADC must be characterized to ensure quality and consistency. The drug-to-antibody ratio (DAR) is a critical parameter.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
Methods:
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UV-Vis Spectrophotometry : This is a straightforward method for determining the average DAR. It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and known extinction coefficients for the antibody and the drug.
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Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved. The weighted average DAR is calculated from the relative area of each peak.
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Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides the most detailed information, including the exact mass of different ADC species. The ADC sample can be analyzed intact or after reduction into its light and heavy chains. This allows for the precise determination of drug distribution and the calculation of the average DAR.
| Method | Principle | Information Obtained | Reference |
| UV-Vis | Absorbance Measurement | Average DAR | |
| HIC-HPLC | Hydrophobicity Separation | Average DAR, Drug Distribution | |
| LC-MS | Mass-based Separation | Average DAR, Drug Distribution, Mass Verification |
Table 4. Summary of common methods for ADC characterization.
Mechanism of Action
The therapeutic effect of the synthesized ADC is achieved through a sequence of events designed for targeted cell killing.
Caption: General mechanism of action for an antibody-drug conjugate.
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Circulation and Targeting : The ADC circulates in the bloodstream. The stability of the linker is crucial to prevent premature release of the cytotoxic payload. The antibody component specifically recognizes and binds to its target antigen on the surface of cancer cells.
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Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
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Payload Release : The internalized ADC is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker is cleaved by enzymes or chemical conditions (depending on the linker design), releasing the cytotoxic payload in its active form.
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Cell Killing : The freed payload then exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to cancer cell death.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Maleimide-Thiol Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with maleimide-thiol conjugation chemistry. Find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH for a maleimide-thiol reaction is a compromise between reaction efficiency and the stability of the maleimide group. Generally, a pH range of 6.5 to 7.5 is recommended.
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Below pH 6.5: The reaction rate is significantly slower because the thiol group (-SH) is mostly protonated, and the thiolate anion (-S-), which is the reactive species, is present in a lower concentration.
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Above pH 7.5: The rate of maleimide hydrolysis to a non-reactive maleamic acid increases substantially, which can compete with the desired thiol reaction and reduce conjugation efficiency. Furthermore, at higher pH, the risk of disulfide bond formation between thiol-containing molecules also increases.
Q2: Why is my conjugation yield lower than expected?
Several factors can lead to low conjugation yields. Here are the most common causes and their solutions:
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Suboptimal pH: If the pH is too low (<6.5), the reaction will be very slow. If the pH is too high (>8.0), the maleimide reagent may have been hydrolyzed before it could react with the thiol. Verify the pH of your reaction buffer immediately before use.
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Maleimide Hydrolysis: Maleimide reagents are susceptible to hydrolysis, especially in aqueous buffers with a pH above 7. Always prepare solutions of maleimide-functionalized molecules immediately before use and avoid storing them in aqueous buffers for extended periods.
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Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. It is common to use a 10- to 20-fold molar excess of the maleimide compound when labeling proteins.
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Presence of Reducing Agents: Reagents like DTT or TCEP, often used to reduce disulfide bonds to free thiols, can interfere if not removed before the conjugation step. Ensure these are thoroughly removed, for instance, by dialysis or using a desalting column.
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Thiol Oxidation: The free thiol on your molecule can re-oxidize to form disulfide bonds, rendering it unavailable for reaction. This is more likely at alkaline pH. Consider performing the reaction in degassed buffers to minimize oxidation.
Q3: How can I monitor the progress of my conjugation reaction?
You can monitor the reaction progress by measuring the decrease in the concentration of the free thiol over time. A common method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Incorrect pH of reaction buffer.2. Hydrolysis of the maleimide reagent.3. Insufficient free thiol groups available.4. Inactivated or degraded reagents. | 1. Prepare fresh buffer and confirm pH is in the 6.5-7.5 range.2. Prepare maleimide solutions immediately before use.3. Ensure disulfide bonds are fully reduced and reducing agents are removed.4. Use fresh, high-quality reagents. |
| Precipitation During Reaction | 1. Protein instability at the reaction pH.2. High concentration of reactants.3. Changes in solvent composition (e.g., from dissolving a reagent in organic solvent). | 1. Perform a buffer screen to find a pH where the protein is more stable, even if it's slightly outside the optimal range for conjugation.2. Reduce the concentration of one or both reactants.3. Minimize the volume of organic solvent added to the aqueous reaction mixture. |
| Non-Specific Labeling | 1. Reaction with other nucleophilic amino acid residues (e.g., lysine).2. High pH increasing reactivity of other groups. | 1. This is more likely to occur at pH > 8.5. Lower the reaction pH to the 6.5-7.0 range to improve specificity for thiols.2. Reduce the molar excess of the maleimide reagent. |
Data Summary: pH Effects on Maleimide-Thiol Reaction
The following table summarizes the relationship between pH and key parameters in the maleimide-thiol conjugation.
| pH Value | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Overall Recommendation |
| < 6.0 | Very Low | High | Not recommended due to extremely slow reaction kinetics. |
| 6.5 - 7.5 | Good to Excellent | Moderate to Good | Optimal range for balancing reaction speed and maleimide stability. |
| 7.5 - 8.5 | Excellent | Low | Use with caution for very rapid reactions; risk of significant hydrolysis. |
| > 8.5 | Excellent | Very Low | Not recommended due to rapid hydrolysis and potential for side reactions. |
Table 1: Influence of pH on Maleimide-Thiol Conjugation Parameters.
Experimental Protocol: pH Optimization for Protein-Small Molecule Conjugation
This protocol provides a framework for determining the optimal pH for conjugating a maleimide-functionalized small molecule to a cysteine-containing protein.
1. Materials:
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Cysteine-containing protein in a suitable buffer (e.g., PBS)
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Maleimide-functionalized small molecule
-
Reaction Buffers: 0.1 M phosphate buffer prepared at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
Quenching Reagent: 1 M solution of a free thiol like L-cysteine or beta-mercaptoethanol.
-
Analytical method to determine conjugation efficiency (e.g., HPLC, mass spectrometry, or SDS-PAGE).
2. Procedure:
-
Prepare Protein: If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like TCEP. Subsequently, remove the reducing agent completely using a desalting column, exchanging the protein into the pH 6.0 reaction buffer.
-
Set up Reactions:
-
Divide the protein solution into five equal aliquots.
-
Adjust the pH of each aliquot to 6.0, 6.5, 7.0, 7.5, and 8.0 respectively, using small additions of dilute acid or base while monitoring with a calibrated pH meter.
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Prepare a stock solution of the maleimide-functionalized small molecule in a compatible solvent (e.g., DMSO or DMF) at a high concentration.
-
-
Initiate Conjugation:
-
Add a 10-fold molar excess of the maleimide-small molecule to each protein aliquot.
-
Incubate all reactions at a constant temperature (e.g., room temperature or 4°C) with gentle mixing.
-
-
Time Points: Take samples from each reaction tube at various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours).
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Quench Reaction: Stop the reaction in each sample by adding a 100-fold molar excess of the quenching reagent over the starting amount of the maleimide compound.
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Analysis: Analyze the samples from each pH and time point using your chosen analytical method to determine the percentage of conjugated protein.
-
Determine Optimum: The optimal pH is the one that gives the highest yield of the desired conjugate in the shortest amount of time with minimal side products.
Reaction Pathway Visualization
The following diagram illustrates the pH-dependent competition between the desired Michael addition of a thiol to a maleimide and the undesirable hydrolysis of the maleimide ring.
Caption: pH-dependent pathways for maleimide reactions.
Troubleshooting low conjugation efficiency with TCO-PEG9-maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with TCO-PEG9-maleimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker featuring a Trans-Cyclooctene (TCO) group and a maleimide group, separated by a 9-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[1][2] The TCO group enables a rapid and highly specific "click chemistry" reaction with tetrazine-modified molecules.[1] This dual functionality makes it ideal for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and the creation of complex bioconjugates.
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the reactivity of both the maleimide and TCO moieties.
-
Storage: Store at -20°C, protected from light and moisture. Some suppliers recommend storage at -80°C for extended periods (up to 6 months in solvent).
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Handling: Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. Prepare stock solutions in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to preserve the stability of both reactive groups. It is recommended to prepare aqueous solutions of the maleimide reagent immediately before use.
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
Q4: Can I use a buffer containing reducing agents like DTT with this compound?
It is strongly advised to avoid thiol-containing reducing agents like dithiothreitol (DTT). Thiols can promote the isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form, which will not react with tetrazine. If disulfide bond reduction is necessary, use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). If DTT must be used, it is crucial to remove it completely before adding the this compound linker, for instance, by using a desalting column.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency can arise from issues related to either the maleimide-thiol reaction or the subsequent TCO-tetrazine ligation. This guide addresses potential problems in a stepwise manner.
Problem Area 1: Issues with the Maleimide-Thiol Conjugation
This is the first step where the this compound linker is attached to your protein or molecule of interest.
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Group | The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering it unreactive towards thiols. Always prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Buffers outside this range can lead to side reactions or maleimide hydrolysis. Use buffers that do not contain primary or secondary amines (e.g., Tris). Suitable buffers include phosphate-buffered saline (PBS) and HEPES. |
| Oxidation of Thiol Groups | Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. If your protein contains disulfide bonds that need to be reduced, use a reducing agent like TCEP. Degassing buffers can help minimize re-oxidation. |
| Insufficient Molar Excess of Linker | A 10- to 20-fold molar excess of the this compound linker over the thiol-containing molecule is often recommended as a starting point for optimal conjugation. |
| Steric Hindrance | The accessibility of the thiol group on your protein can be hindered by the surrounding protein structure. Using a longer PEG linker might help in such cases, although TCO-PEG9 is generally sufficient for many applications. |
Problem Area 2: Issues with the TCO-Tetrazine Ligation
This is the second step where the TCO-modified molecule is reacted with a tetrazine-modified molecule.
| Potential Cause | Recommended Solution |
| Isomerization of TCO to CCO | The reactive TCO can isomerize to the unreactive cis-cyclooctene (CCO). This can be catalyzed by thiols (e.g., from reducing agents) or certain metals. Ensure all thiol-containing reagents are removed before adding the TCO-linker. The half-life of TCO can be short, so it is not recommended for long-term storage once in solution. |
| Degradation of Tetrazine | Some tetrazines can be unstable in aqueous solutions, especially at basic pH. Use freshly prepared tetrazine solutions for the ligation reaction. |
| Suboptimal Stoichiometry | For the TCO-tetrazine reaction, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your TCO- and tetrazine-containing stock solutions before setting up the reaction. |
| Precipitation of Reactants | The PEG9 linker enhances aqueous solubility. However, if either of the molecules being conjugated is poorly soluble, precipitation can occur. A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biomolecules must be verified. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
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Protein Preparation: Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., PBS, pH 7.0-7.4) at a concentration of 1-10 mg/mL. If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
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Reactant Preparation: Prepare the TCO-modified and tetrazine-modified molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).
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Ligation Reaction: Mix the TCO- and tetrazine-containing molecules. A slight molar excess of the tetrazine component (e.g., 1.5-fold) is often beneficial.
-
Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.
-
Analysis: The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine (typically between 510 and 550 nm).
Visualizing Workflows and Concepts
Caption: A typical experimental workflow for a two-step conjugation using this compound.
Caption: A decision tree to guide troubleshooting efforts for low conjugation efficiency.
References
TCO-PEG9-maleimide stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and long-term storage of TCO-PEG9-maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored at -20°C, protected from light and moisture.[1][2] For stock solutions in anhydrous solvents like DMSO or DMF, storage at -80°C is recommended for up to 6 months, while at -20°C, it is best to use within one month.[3] It is crucial to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: There are two primary degradation pathways to consider:
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Isomerization of the TCO group: The highly reactive trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), which will not participate in the fast bioorthogonal reaction with tetrazines.[1][2] This process can be accelerated by exposure to thiols and radicals.
-
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This derivative is not reactive towards thiol groups. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of the maleimide group?
A3: The maleimide group is most stable at a pH range of 6.5-7.5, which is optimal for its reaction with thiols. As the pH becomes more alkaline (pH > 7.5), the rate of hydrolysis increases significantly. At pH 7, the reaction of maleimide with a thiol is about 1,000 times faster than its reaction with an amine.
Q4: Can I use buffers containing thiols or azides with this compound?
A4: No, it is strongly recommended to avoid buffers containing sulfhydryl-containing components (e.g., DTT) or azides. Thiols can promote the isomerization of the TCO group, and azides can interfere with certain applications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation to thiol-containing molecules | Hydrolysis of the maleimide group: The maleimide may have hydrolyzed due to improper storage, handling, or reaction conditions (e.g., high pH). | - Ensure the this compound has been stored correctly at -20°C and protected from moisture.- Prepare maleimide solutions fresh in anhydrous DMSO or DMF.- Maintain the reaction pH between 6.5 and 7.5.- Confirm the integrity of the maleimide group using analytical methods like ¹H-NMR or by a test reaction with a known thiol. |
| Oxidation of thiol groups: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds in the protein or peptide using a reducing agent like TCEP prior to conjugation. Note: Excess reducing agent should be removed before adding the maleimide reagent. | |
| Low or no reactivity in tetrazine click chemistry | Isomerization of the TCO group: The TCO may have isomerized to the less reactive CCO isomer. | - Store the this compound protected from light and avoid exposure to thiols or radical species.- Use freshly prepared solutions for conjugation.- Verify the integrity of the TCO group using ¹H-NMR if possible. |
| Degradation of the tetrazine partner: The tetrazine-containing molecule may have degraded. | - Ensure the tetrazine reagent is of high quality and has been stored correctly. | |
| Precipitation of the reagent during the reaction | Low aqueous solubility: this compound has limited solubility in aqueous buffers. | - The reaction solution may initially appear cloudy but should clarify as the reaction proceeds and the linker is conjugated to the target molecule.- If protein precipitation is a concern, ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed a level that affects your protein's solubility (often around 10%). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 12 months | Protect from light and moisture. |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Influence of pH and Temperature on the Hydrolysis Rate of a Multi-arm PEG-Maleimide (as a proxy for this compound)
| pH | Temperature (°C) | Half-life (hours) |
| 5.5 | 37 | Very Slow Hydrolysis |
| 7.4 | 20 | ~15.5 |
| 7.4 | 37 | ~2.9 |
| 9.0 | 37 | ~0.5 |
| Data is based on a study of 8-arm-PEG10k-maleimide and should be considered as an estimation for this compound. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
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Preparation of the Thiol-Containing Molecule:
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Dissolve the protein or peptide in a degassed, amine-free buffer at a pH of 7.0-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
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If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
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Remove excess TCEP using a desalting column.
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-
Preparation of this compound Solution:
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Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
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Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule solution.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
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Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
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Protocol 2: General Procedure for TCO-Tetrazine Click Chemistry
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Preparation of Reactants:
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Prepare the TCO-functionalized molecule (from Protocol 1) in a reaction buffer (e.g., PBS, pH 7.4).
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Prepare the tetrazine-functionalized molecule in the same buffer.
-
-
Click Reaction:
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Mix the TCO-containing molecule and the tetrazine-containing molecule. A slight molar excess (1.1-1.5 fold) of the tetrazine is often recommended.
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Incubate at room temperature for 30-60 minutes. The reaction is often very fast.
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-
Purification (if necessary):
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The final conjugate can be purified from any unreacted starting materials by size-exclusion chromatography or other appropriate methods.
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Protocol 3: Stability Assessment by HPLC
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Sample Preparation:
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Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 5.5, 7.4, and 9.0).
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Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, 37°C).
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-
HPLC Analysis:
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At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), inject an aliquot of each sample into an HPLC system equipped with a C18 column.
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Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact this compound from its degradation products.
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Monitor the elution profile at a suitable wavelength (e.g., ~254 nm for the maleimide and TCO chromophores).
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-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
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Calculate the percentage of remaining intact linker over time to determine its stability and half-life under the tested conditions.
-
Visualizations
Caption: Workflow for the use and potential degradation of this compound.
Caption: Signaling pathway modification in CAR-T cell therapy using PEGylation.
References
Technical Support Center: Purifying T-PEG9-Maleimide Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying proteins labeled with TCO-PEG9-maleimide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling efficiency is very low. What are the common causes and how can I fix this?
A1: Low labeling efficiency is a frequent issue that can stem from several factors related to your protein, reagents, or reaction conditions.
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Problem: Inactive Thiol Groups. The maleimide group of the linker reacts specifically with free thiol (sulfhydryl) groups on cysteine residues. If these groups have formed disulfide bonds within or between proteins, they are unavailable for reaction.[1]
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Solution: Before labeling, reduce disulfide bonds using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain thiols itself and typically does not need to be removed before adding the maleimide reagent.[2] A 10-100 fold molar excess of TCEP incubated for 30-60 minutes at room temperature is a common starting point.[2] If you use DTT (dithiothreitol), it is critical to remove it completely (e.g., using a desalting column) before adding the this compound, as the thiols on DTT will compete with your protein for the label.
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-
Problem: Thiol Re-oxidation. Free thiols are susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen or metal ions.
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Solution: Degas all buffers by vacuum or by bubbling an inert gas like argon or nitrogen through them. Including a chelating agent like EDTA (1-5 mM) in your buffers can also help by sequestering metal ions that catalyze oxidation.
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Problem: Hydrolysis of Maleimide. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.
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Solution: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the protein solution.
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Problem: Inactive TCO Group. The trans-cyclooctene (TCO) group can isomerize to the unreactive cis-cyclooctene (CCO) form, particularly during prolonged storage.
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Solution: Use freshly prepared TCO reagents and avoid long-term storage of solutions. Store the reagent at –20 °C, protected from moisture and light.
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Q2: My protein is precipitating during the labeling or purification steps. What should I do?
A2: Protein precipitation can occur due to the addition of organic solvents (used to dissolve the linker) or changes in buffer conditions. The increased hydrophobicity of the labeled protein can also be a factor.
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Solution:
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Minimize Organic Solvent: Dissolve the this compound in the smallest practical volume of anhydrous DMSO or DMF before adding it to your protein solution.
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Optimize Protein Concentration: While higher protein concentrations (5-10 mg/mL) can improve labeling kinetics, very high concentrations might increase the risk of aggregation. If precipitation is an issue, try lowering the protein concentration.
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Hydrophilic Spacer: The PEG9 spacer is designed to increase water solubility. However, if aggregation persists, ensure your purification buffers are optimized for your specific protein's stability (e.g., checking pH, ionic strength).
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Q3: How do I efficiently remove unreacted this compound after the labeling reaction?
A3: Removing the small molecule linker from the much larger labeled protein is a critical purification step.
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Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Spin desalting columns (e.g., Zeba™ Spin) or gravity-flow columns (e.g., PD-10) packed with resins like Sephadex G-25 are ideal for separating the large labeled protein from the small excess linker based on size.
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Dialysis: Dialysis can also be used, but it is generally slower and may not be as efficient for removing all traces of the free linker, especially for maleimides with poor aqueous solubility.
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Spin Concentrators: Repeatedly diluting the sample in a spin concentrator with an appropriate molecular weight cutoff (MWCO) and re-concentrating it can effectively wash away the excess linker.
Q4: I see multiple peaks during my SEC purification. What do they represent?
A4: Multiple peaks in an SEC chromatogram typically indicate a heterogeneous sample.
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Peak 1 (Earliest Elution): This is likely aggregated protein, which has a very large hydrodynamic volume and elutes first.
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Peak 2 (Main Peak): This should be your monomeric, properly labeled protein conjugate.
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Peak 3 (Later Elution): This could be unconjugated protein, which may have a slightly different size or shape from the conjugated version.
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Peak 4 (Latest Elution): This peak corresponds to the small, unreacted this compound linker and any quenching reagents you may have added.
Experimental Protocols
Protocol 1: General this compound Labeling of a Thiol-Containing Protein
This protocol provides a general workflow for labeling a protein with available cysteine residues.
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Protein Preparation and Reduction:
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Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, pH 7.2-7.4).
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To reduce existing disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
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-
Labeling Reaction:
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Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
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Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve efficiency.
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-
Quenching (Optional):
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To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
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Purification:
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Purify the labeled protein from excess, unreacted this compound using a size exclusion desalting column (e.g., PD-10 or a Zeba™ Spin desalting column) equilibrated with your desired storage buffer. Follow the manufacturer's instructions for loading and elution.
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Data Presentation
Table 1: Purification Method Comparison
This table summarizes typical outcomes for common methods used to purify maleimide-labeled proteins. Values are illustrative and will vary based on the specific protein and experimental conditions.
| Purification Method | Typical Protein Recovery | Removal of Excess Linker | Purity of Final Product | Typical Time Required |
| Size Exclusion Chromatography (SEC) | > 90% | > 99% | High (>95%) | 15-30 minutes |
| Dialysis (24-48h) | > 85% | ~95-98% | Good-High | 24-48 hours |
| Spin Concentrator (6 washes) | ~80-90% | > 98% | High | 1-2 hours |
Mandatory Visualizations
Experimental Workflow Diagram
References
How to avoid non-specific binding in maleimide conjugation
Welcome to the technical support center for maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help minimize non-specific binding and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the maleimide group demonstrates high selectivity and reactivity towards sulfhydryl (thiol) groups, leading to the formation of a stable thioether bond.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with primary amines, ensuring high specificity.[1][2]
Q2: What are the primary causes of non-specific binding or side reactions in maleimide conjugations?
Non-specific binding and side reactions in maleimide conjugations are primarily caused by two factors:
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Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the side chain of lysine residues, increases significantly, which can lead to non-specific conjugation.
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Maleimide Hydrolysis: In aqueous solutions, particularly at a pH above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This hydrolysis inactivates the maleimide group, preventing it from reacting with the intended thiol target.
Q3: Can any buffer be used for the conjugation reaction?
No, it is critical to use a buffer that is free of extraneous thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide. Suitable buffer choices include Phosphate Buffered Saline (PBS), Tris, and HEPES, provided they are within the optimal pH range of 6.5-7.5 and have been degassed to prevent the oxidation of thiols.
Q4: My protein contains disulfide bonds. How should I prepare it for conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups before conjugation, as maleimides do not react with disulfides. This is typically achieved by using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and does not need to be removed before starting the conjugation reaction.
Q5: What is the recommended molar ratio of maleimide to the thiol-containing molecule?
A common starting point for the molar excess of the maleimide-functionalized component to the thiol-containing molecule is between 10:1 and 20:1. However, the optimal ratio is highly dependent on the specific reactants and may require empirical optimization. For some applications, lower molar excess ratios, such as 2:1 or 5:1, have been shown to be effective.
Troubleshooting Guide
This guide provides solutions to common problems encountered during maleimide conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust as necessary. At pH values below 6.5, the reaction rate slows considerably. |
| Maleimide Hydrolysis: The maleimide reagent has been inactivated due to hydrolysis. | Prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions. | |
| Competing Thiols in Buffer: The presence of reducing agents like DTT or other thiol-containing additives in the reaction buffer. | Ensure your final reaction buffer is free of competing thiols. If DTT was used for reduction, it must be removed (e.g., by dialysis or a desalting column) before adding the maleimide reagent. | |
| Insufficient Reduction of Disulfides: Disulfide bonds in the protein were not fully reduced prior to conjugation. | Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time. | |
| Non-Specific Binding | High pH: The reaction pH is above 7.5, leading to reaction with primary amines (e.g., lysine residues). | Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols. |
| Hydrophobic Interactions: The label or linker itself is hydrophobic, leading to non-specific adsorption to the protein. | Consider adding a non-ionic surfactant at a low concentration to the reaction buffer to disrupt hydrophobic interactions. | |
| Protein Aggregation/Precipitation | High Protein Concentration: The concentration of the protein is too high, leading to aggregation upon modification. | Reduce the protein concentration. Perform a small-scale pilot experiment to determine the optimal concentration for your protein. |
| Organic Solvent: The addition of an organic solvent (e.g., DMSO or DMF) to dissolve the maleimide reagent is causing protein precipitation. | Add the maleimide stock solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should ideally be kept low. | |
| Inconsistent Results | Variable Molar Ratios: Inaccurate quantification of starting materials. | Carefully determine the concentration of both the maleimide and thiol-containing molecules before setting up the reaction. |
| Oxidation of Thiols: Free sulfhydryl groups on the protein have re-oxidized to form disulfide bonds. | Degas all buffers and consider performing the reaction under an inert gas (e.g., nitrogen or argon) to prevent oxidation. |
Quantitative Data Summary
The optimal molar ratio of maleimide to thiol is critical for achieving efficient and specific conjugation. The following table provides examples from various studies to guide experimental design.
| Protein/Molecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | Reaction Conditions | Outcome/Efficiency | Reference |
| cRGDfK (cyclic peptide) | Maleimide-functionalized nanoparticles | 2:1 | 10 mM HEPES, pH 7.0, 30 min, RT | 84 ± 4% conjugation efficiency | |
| 11A4 Nanobody | Maleimide-functionalized nanoparticles | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12% reaction efficiency | |
| Bovine Serum Albumin (BSA) | CPM and NPM | 3:1 | pH 7.2 buffer | - | |
| Trastuzumab (Antibody) | Thio-bromomaleimide (TBM) linker | 30:1 | - | Drug-to-Antibody Ratio (DAR) of 3.6 | |
| Trastuzumab (Antibody) | Thio-bromomaleimide (TBM) linker | Optimized with concentrated linker | 3h reaction time | Drug-to-Antibody Ratio (DAR) of 4.0 |
Experimental Protocols
Protocol 1: Trial Conjugation for Molar Ratio Optimization
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal maleimide-to-protein molar ratio.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes.
2. Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.
5. Analysis: a. Analyze the purified conjugates from each molar ratio using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, or HPLC) to determine the degree of labeling and identify the optimal molar ratio.
Visualizations
Caption: Thiol-Maleimide Conjugation Workflow.
References
Addressing solubility issues with TCO-PEG9-maleimide conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG9-maleimide conjugates. The focus is on addressing common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a bifunctional linker molecule used in bioconjugation.[1][2] It contains two reactive groups: a trans-cyclooctene (TCO) group and a maleimide group. The TCO group reacts with tetrazine-modified molecules through a rapid and bioorthogonal "click chemistry" reaction.[1][2] The maleimide group specifically reacts with thiol (sulfhydryl) groups, which are commonly found in cysteine residues of proteins and peptides.[1] A polyethylene glycol (PEG) spacer with nine repeating units (PEG9) connects these two groups, which enhances the hydrophilicity and solubility of the conjugate.
Common applications include:
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Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
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PROTACs: Synthesizing molecules that induce targeted protein degradation.
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Fluorescent Labeling: Attaching fluorescent dyes to proteins or other biomolecules for imaging studies.
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Surface Functionalization: Modifying the surface of nanoparticles or other materials.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is recommended to prepare stock solutions in these anhydrous solvents to preserve the reactivity of the maleimide and TCO groups. While the PEG9 spacer is designed to improve water solubility, the overall solubility in aqueous buffers can be limited, and direct dissolution in aqueous solutions may be challenging.
Q3: Why is my this compound conjugate precipitating out of solution?
Precipitation of this compound conjugates can occur for several reasons:
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Low Aqueous Solubility: Despite the hydrophilic PEG9 spacer, the TCO and maleimide functional groups can impart hydrophobic character, leading to poor solubility in purely aqueous buffers.
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High Concentration: Attempting to dissolve the conjugate at a high concentration in an aqueous buffer can lead to precipitation.
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Buffer Composition: The pH and ionic strength of the buffer can influence the solubility of the conjugate and the biomolecule it is being attached to.
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Protein Aggregation: The conjugation process itself can sometimes induce aggregation of the target protein, especially if the linker and its payload are hydrophobic.
Q4: How can I improve the solubility of my this compound conjugate?
To improve solubility, consider the following strategies:
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Use a Co-solvent: Prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF and add it to your aqueous reaction buffer. It is important to ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact your biomolecule.
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Optimize Buffer Conditions: Adjust the pH of your reaction buffer to a range where your protein is most stable and soluble. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is optimal for reactivity and minimizes maleimide hydrolysis.
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Work at Lower Concentrations: If precipitation is observed, try performing the conjugation reaction at a lower concentration of both the this compound and the target biomolecule.
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Longer PEG Spacers: For applications requiring higher aqueous solubility, consider using a TCO-PEG-maleimide linker with a longer PEG chain (e.g., PEG12, PEG24). Longer PEG chains generally lead to increased hydrophilicity and better solubility in aqueous solutions.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshooting common solubility problems encountered when working with this compound conjugates.
Problem: this compound Fails to Dissolve in Aqueous Buffer
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Possible Cause: The conjugate has limited solubility in purely aqueous solutions.
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Solution:
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Do not attempt to dissolve the lyophilized powder directly in an aqueous buffer.
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Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.
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Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing to ensure proper mixing.
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Problem: The Reaction Mixture Becomes Cloudy or Precipitates Upon Adding the this compound Stock Solution
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Possible Cause 1: The final concentration of the conjugate in the aqueous buffer is too high.
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Solution 1:
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Reduce the working concentration of the this compound.
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Increase the total reaction volume to lower the final concentration.
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Possible Cause 2: The concentration of the organic co-solvent (DMSO or DMF) is too high, causing the protein to precipitate.
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Solution 2:
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Ensure the final concentration of the organic solvent in the reaction mixture is below a level that is tolerated by your protein (typically less than 10%).
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If a higher concentration of the linker is required, consider using a TCO-PEG-maleimide with a longer, more hydrophilic PEG spacer.
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-
Possible Cause 3: The buffer conditions are not optimal for protein solubility.
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Solution 3:
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Ensure the pH of the buffer is appropriate for your specific protein and is at least one pH unit away from its isoelectric point (pI).
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Screen different buffer systems to find one that maintains the solubility of your protein in the presence of the conjugate.
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Data Presentation: Solubility of TCO-PEG-Maleimide Linkers
| Linker | PEG Units | Molecular Weight (approx.) | Organic Solvents (DMSO, DMF) | Aqueous Buffers (e.g., PBS) | Notes |
| TCO-PEG3-Maleimide | 3 | ~524 g/mol | Soluble | Limited solubility, may require co-solvent. | The reaction solution may appear cloudy initially. |
| This compound | 9 | ~760 g/mol | Soluble | Limited to moderate solubility, co-solvent recommended. | The PEG9 spacer enhances hydrophilicity compared to shorter linkers. |
| TCO-PEG(2k)-Maleimide | ~45 | ~2000 g/mol | Soluble | Soluble | Longer PEG chains significantly improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or a specific molar concentration).
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Vortex the vial until the powder is completely dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within one month when stored at -20°C.
Protocol 2: General Procedure for Protein Conjugation with this compound
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Prepare the Protein:
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Dissolve or buffer exchange your thiol-containing protein into an amine-free and thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
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The protein concentration should be in the range of 1-5 mg/mL.
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-
Prepare the this compound Working Solution:
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Immediately before use, dilute the this compound stock solution (from Protocol 1) in the reaction buffer.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the this compound working solution to the protein solution.
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-8 hours with gentle mixing.
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Note: If the solution appears cloudy upon addition of the linker, it may clarify as the reaction proceeds and the linker is conjugated to the protein.
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Purification:
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Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
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Visualizations
References
Technical Support Center: Minimizing Isomerization of trans-Cyclooctene (TCO) to cis-Cyclooctene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the unwanted isomerization of TCO to its unreactive cis-cyclooctene (CCO) isomer during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with TCO instability.
Issue 1: Rapid Loss of TCO Reactivity in Biological Media
If you observe a significant decrease in the efficiency of your TCO-tetrazine ligation in cell culture media or serum, it is likely due to the isomerization of TCO to the unreactive CCO.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Thiol-Mediated Isomerization | High concentrations of thiols, such as those found in cell culture media supplements (e.g., from thiamine degradation) or released from cells, can promote the isomerization of TCO.[1][2][3][4][5] Consider using a custom media formulation with lower thiol content or adding radical inhibitors like Trolox. |
| Copper-Containing Proteins | Serum contains copper-containing proteins that can catalyze the isomerization of TCO. If possible, perform reactions in a protein-free buffer or use a more sterically hindered TCO derivative that is less susceptible to interaction with these proteins. |
| Thiamine Degradation | Degradation products of thiamine in cell culture media, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified as a major cause of TCO isomerization. Use freshly prepared media, or consider using custom media formulations without thiamine if permissible for your experimental setup. |
Issue 2: TCO Degradation During Storage
If you suspect your stored TCO has lost reactivity, it may have isomerized over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Light Exposure | TCO is sensitive to light, which can promote its isomerization to CCO. Always store TCO and its derivatives in amber vials or otherwise protected from light. |
| Improper Storage Temperature | For long-term storage, TCO and its derivatives, especially the more strained and reactive ones like s-TCO, should be stored as solids at -20°C or in solution at freezer temperatures to prevent polymerization and isomerization. |
| Presence of Contaminants | Trace amounts of acids, bases, or metals can potentially catalyze isomerization. Ensure high purity of your TCO starting material and use high-purity solvents for storage solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TCO isomerization to CCO?
A1: The primary mechanism for the deactivation of TCO is its isomerization to the thermodynamically more stable but unreactive cis-isomer. This process can be accelerated by several factors, including the presence of thiols, copper-containing serum proteins, and degradation products of thiamine in cell culture media. For some derivatives, a radical-based pathway has been proposed, especially in the presence of thiols.
Q2: How can I tell if my TCO has isomerized?
A2: Isomerization can be monitored by ¹H NMR spectroscopy, as the olefinic protons of trans- and cis-cyclooctene have distinct chemical shifts. You may also observe a decrease in the rate and yield of your bioorthogonal reaction with tetrazine.
Q3: Are some TCO derivatives more stable than others?
A3: Yes, the stability of TCO derivatives can vary. Highly strained TCOs, such as s-TCO, are generally more reactive but also more prone to isomerization. Derivatives like d-TCO have been developed to offer a balance of high reactivity and improved stability in biological environments.
Q4: Can I reverse the isomerization of CCO back to TCO?
A4: While not a practical solution for rescuing an experiment, the photoisomerization of cis-cyclooctene to trans-cyclooctene using UV light (e.g., 254 nm) in the presence of a singlet sensitizer is a common method for synthesizing TCO. This process is often done in a flow chemistry setup where the newly formed TCO is continuously removed to shift the equilibrium.
Q5: How can I purify TCO from its cis-isomer?
A5: TCO can be selectively separated from CCO by forming a water-soluble complex with silver nitrate (AgNO₃). The TCO-AgNO₃ complex can be extracted into an aqueous phase, leaving the CCO in the organic phase. The TCO can then be liberated from the complex by the addition of aqueous ammonia.
Quantitative Data Summary
The following tables summarize key data related to TCO stability and reaction kinetics.
Table 1: Stability of TCO Derivatives Under Various Conditions
| TCO Derivative | Condition | Half-life / Stability | Reference(s) |
| TCO | 50% fresh mouse serum at 37°C | Almost complete conversion to CCO in 7 hours | |
| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | 0.6 hours | |
| s-TCO (syn-1c) | 30 mM mercaptoethanol in D₂O-PBS (pD 7.4) | 18% isomerization after 1h, 100% after 18.5h | |
| s-TCO | In vivo (conjugated to a mAb) | 0.67 days | |
| d-TCO (syn-3a) | Human serum at room temperature | >97% trans after 4 days | |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | Water | (3,300 ± 40) x 10³ | |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | (366 ± 15) x 10³ | |
| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | (318 ± 3) x 10³ | |
| TCO-OH (axial) | [¹¹¹In]In-labeled-Tz | PBS at 37°C | (13 ± 0.08) x 10³ |
Experimental Protocols
Protocol 1: Stabilization of TCO with Radical Inhibitors
This protocol describes the use of Trolox, a water-soluble vitamin E analog, to suppress thiol-mediated TCO isomerization.
Materials:
-
TCO derivative
-
Thiol-containing buffer or media (e.g., PBS with mercaptoethanol)
-
Trolox solution (prepare fresh)
-
Deuterated solvent for NMR analysis (if monitoring by NMR)
Procedure:
-
Prepare a stock solution of Trolox in your desired buffer. A typical final concentration is 30 mM, but this may need optimization.
-
Add the Trolox solution to your thiol-containing buffer or media.
-
Add your TCO derivative to the Trolox-containing solution.
-
Proceed with your experiment, monitoring the reaction progress as needed.
-
For analysis, acquire ¹H NMR spectra at different time points to quantify the extent of isomerization. In the presence of an equimolar concentration of Trolox to the thiol, isomerization can be significantly suppressed.
Protocol 2: Purification of TCO from CCO using Silver Nitrate
This protocol outlines the separation of TCO from its cis-isomer based on selective complexation with AgNO₃.
Materials:
-
Mixture of TCO and CCO in a non-polar organic solvent (e.g., pentane or hexane)
-
Aqueous silver nitrate solution (e.g., 10% w/v)
-
Concentrated ammonium hydroxide solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolve the mixture of TCO and CCO in a minimal amount of n-pentane.
-
In a separatory funnel, combine the pentane solution with the aqueous silver nitrate solution.
-
Shake the funnel vigorously. The TCO will form a complex with AgNO₃ and move into the aqueous layer.
-
Separate the two layers. The organic layer contains the CCO and can be washed with additional AgNO₃ solution to ensure complete TCO extraction.
-
To recover the TCO, slowly add the aqueous AgNO₃ solution containing the TCO complex to a chilled, concentrated ammonium hydroxide solution. The TCO will be released from the complex and separate out.
-
Extract the liberated TCO with n-pentane.
-
Dry the pentane extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the purified TCO.
Visualizations
Caption: Factors promoting TCO isomerization and preventative strategies.
Caption: Troubleshooting workflow for low TCO reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Bioorthogonal Linkers: TCO-PEG9-maleimide vs. DBCO-PEG-maleimide for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is paramount to the success of their experiments. This guide provides a comprehensive comparison of two widely used heterobifunctional linkers: TCO-PEG9-maleimide and DBCO-PEG-maleimide. By examining their reaction kinetics, stability, and experimental workflows, this document aims to equip scientists with the knowledge to make an informed decision for their specific bioconjugation needs.
The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.[1] Within this realm, the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction have become workhorses for attaching molecules to proteins, antibodies, and other biomolecules.[2] DBCO (dibenzocyclooctyne) is a key player in SPAAC, reacting with azides, while TCO (trans-cyclooctene) is the dienophile of choice for the exceptionally fast iEDDA reaction with tetrazines.[3][4] Both this compound and DBCO-PEG-maleimide leverage a maleimide group for initial conjugation to thiol-containing molecules, such as cysteine residues in proteins, followed by a bioorthogonal reaction.[5] The inclusion of a polyethylene glycol (PEG) spacer in these linkers enhances solubility and reduces steric hindrance.
Quantitative Performance Comparison
The selection of a bioorthogonal linker is often dictated by the required reaction speed and efficiency. The TCO-tetrazine ligation is renowned for its unparalleled kinetics, which are orders of magnitude faster than the DBCO-azide reaction. This rapid reactivity is particularly advantageous for applications involving low reactant concentrations or when rapid labeling is critical.
| Feature | This compound | DBCO-PEG-maleimide | Reference(s) |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Reaction Partner | Tetrazine | Azide | |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~800 - 30,000 | ~1 - 2 | |
| Reaction Time | Minutes (often < 30-60 min at low µM concentrations) | Hours (typically 4-12 hours at room temperature) | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Primary Byproduct | Nitrogen gas (N₂) | None | |
| Reactant Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO); some tetrazines have limited stability. | DBCO and azides are generally stable. | |
| Conjugation Efficiency | Generally >99% | High, but may require longer reaction times or higher concentrations. |
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process involving the initial maleimide-thiol conjugation followed by the bioorthogonal reaction.
Step 1: Maleimide-Thiol Conjugation (Applicable to both this compound and DBCO-PEG-maleimide)
This initial step involves the reaction of the maleimide group of the linker with a free sulfhydryl group on a biomolecule (e.g., a cysteine residue in a protein).
Materials:
-
Protein or other thiol-containing biomolecule
-
This compound or DBCO-PEG-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Sulfhydryl and azide/tetrazine-free buffer, pH 6.5–7.5 (e.g., phosphate-buffered saline - PBS)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Prepare the Biomolecule: Dissolve the protein to be modified in the reaction buffer at a concentration of >1 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature to generate free thiols. Subsequently, remove the reducing agent using a desalting column.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound or DBCO-PEG-maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 3.9 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the prepared protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the subsequent bioorthogonal reaction and storage.
Step 2A: TCO-Tetrazine Ligation
Materials:
-
TCO-functionalized biomolecule (from Step 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the TCO-functionalized biomolecule and the tetrazine-functionalized molecule are in a compatible reaction buffer.
-
Ligation Reaction: Mix the TCO-containing biomolecule with the tetrazine-containing molecule. A 1.1 to 5-fold molar excess of the tetrazine-labeled molecule is often used.
-
Incubation: The reaction is typically complete within 60 minutes at room temperature.
-
Purification (Optional): Depending on the application, the final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted molecules.
Step 2B: DBCO-Azide Cycloaddition
Materials:
-
DBCO-functionalized biomolecule (from Step 1)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-functionalized biomolecule and the azide-functionalized molecule are in a compatible reaction buffer.
-
Cycloaddition Reaction: Add the azide-containing molecule to the DBCO-labeled biomolecule. A molar excess of 1.5–10 equivalents of the azide partner can be used to enhance conjugation efficiency.
-
Incubation: Incubate the reaction at room temperature for 4–12 hours or overnight at 4°C.
-
Purification (Optional): The final conjugate can be purified using SEC or other suitable chromatographic methods to remove excess azide-containing molecules.
Visualizing the Workflow
The bioconjugation process for both linkers can be visualized as a two-step workflow. The first step, common to both, is the attachment of the linker to a thiol-containing biomolecule. The second, differentiating step is the bioorthogonal reaction with the respective partner molecule.
Caption: A generalized two-step workflow for bioconjugation using maleimide-PEG linkers.
Logical Decision Pathway for Linker Selection
Choosing between this compound and DBCO-PEG-maleimide depends on several experimental factors. The following decision pathway can guide researchers in selecting the optimal linker.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
A Comparative Guide to the Reaction Kinetics of TCO-Tetrazine and SPAAC Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has provided powerful tools for selectively modifying biomolecules in complex biological environments. Among the most prominent "click chemistry" reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). A primary factor distinguishing these two metal-free conjugation methods is their reaction kinetics. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tool for specific research applications.
Reaction Mechanisms
The fundamental mechanisms of TCO-tetrazine ligation and SPAAC dictate their intrinsic reactivity and speed.
TCO-Tetrazine Ligation: This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] It involves the rapid reaction between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich, strained dienophile (the trans-cyclooctene).[1][2] The initial [4+2] cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative to the original azide-alkyne "click" reaction, SPAAC is a [3+2] dipolar cycloaddition between an organic azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). The reaction is driven by the high enthalpic energy stored in the strained ring of the cyclooctyne, which is released upon the formation of the stable 1,2,3-triazole linkage.
Quantitative Comparison of Reaction Kinetics
The most significant difference between TCO-tetrazine ligation and SPAAC lies in their reaction speed, which is quantified by the second-order rate constant (k₂). The TCO-tetrazine reaction is renowned for its exceptionally rapid kinetics, which are several orders of magnitude faster than those of SPAAC. This kinetic superiority makes it highly effective for applications requiring rapid labeling, particularly at the low concentrations typical of biological systems.
The kinetics of IEDDA reactions can be finely tuned; tetrazines bearing electron-withdrawing groups exhibit significantly higher reaction rates than those with electron-donating groups. In contrast, SPAAC reactions are considerably slower, which can limit their efficiency for low-abundance targets or time-sensitive experiments.
Below is a summary of representative second-order rate constants for these reactions.
| Reaction Type | Specific Reactants | k₂ (M⁻¹s⁻¹) | Conditions / Solvent |
| TCO-Tetrazine (IEDDA) | TCO + 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO-Tetrazine (IEDDA) | TCO + H-tetrazine-H | 26,000 ± 500 | PBS, 37°C |
| TCO-Tetrazine (IEDDA) | axial-5-hydroxy-TCO + 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not specified |
| SPAAC | Bicyclononyne (BCN) + Benzyl Azide | ~0.14 | Not specified |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.1 | Not specified |
| SPAAC | General Range | 0.0024 - 34 | Various |
Data compiled from multiple sources.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing bioorthogonal reactions. The choice of method depends on the reaction speed.
Due to the extremely rapid rate of the TCO-tetrazine ligation (often complete in milliseconds), stopped-flow spectrophotometry is the preferred method. This technique allows for the monitoring of rapid reactions by quickly mixing the reactants and observing the change in absorbance over a very short timescale.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the tetrazine derivative and the TCO derivative in a suitable solvent (e.g., PBS, pH 7.4). Concentrations should be chosen such that the final absorbance of the tetrazine is within the linear range of the spectrophotometer (typically 0.5-1.0 AU).
-
Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the detection wavelength to the λ_max of the tetrazine (typically 510-540 nm), where the TCO and product adducts do not absorb.
-
Kinetic Run:
-
Load the tetrazine solution into one syringe and a solution of TCO (in at least 10-fold excess to ensure pseudo-first-order conditions) into the other.
-
Initiate the run. The instrument will rapidly inject and mix the two solutions in the observation cell.
-
Record the decrease in tetrazine absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Plot the k_obs values obtained from several runs against the different excess concentrations of TCO used.
-
The second-order rate constant (k₂) is determined from the slope of this linear plot (k₂ = slope).
-
For the slower SPAAC reactions, progress can be monitored over minutes to hours using techniques like Nuclear Magnetic Resonance (NMR) or in-line Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.
Methodology (General):
-
Reagent Preparation: Prepare solutions of the azide and the strained cyclooctyne of known concentrations in a suitable solvent (deuterated for NMR).
-
Reaction Monitoring:
-
Combine the reactants in the NMR tube or reaction vessel at a controlled temperature.
-
Immediately begin acquiring spectra at regular time intervals. For IR, monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹). For NMR, monitor the disappearance of reactant peaks or the appearance of product peaks.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum to determine the concentration of a reactant or product over time.
-
Plot the concentration versus time.
-
Apply the appropriate integrated rate law (typically second-order) to the data to calculate the rate constant (k₂).
-
Conclusion and Recommendations
The kinetic data unequivocally demonstrates that the TCO-tetrazine IEDDA reaction is substantially faster than the SPAAC reaction. This makes TCO-tetrazine ligation the premier choice for applications where reaction speed is paramount . Its unmatched kinetics are particularly advantageous for:
-
In vivo imaging and pre-targeting applications , where rapid conjugation at low nanomolar concentrations is essential for achieving high signal-to-background ratios.
-
Labeling of low-abundance biomolecules , where higher reaction rates can compensate for low reactant concentrations to ensure efficient conjugation.
-
Real-time monitoring of dynamic biological processes , where the labeling must occur on a timescale faster than the process being studied.
SPAAC remains a highly valuable and widely used bioorthogonal tool , particularly in scenarios where its moderate kinetics are sufficient and its reactant stability is a key consideration. It is an excellent choice for many in vitro applications, surface functionalization, and situations where the extreme speed of the IEDDA reaction is not a critical requirement.
Ultimately, the choice between TCO-tetrazine and SPAAC should be guided by the specific demands of the experimental system, with reaction kinetics being a critical parameter in that decision-making process.
References
The Decisive Edge: Unpacking the In Vivo Advantages of TCO-PEG9-Maleimide
In the intricate landscape of in vivo bioconjugation, the pursuit of precision, stability, and biocompatibility is paramount. For researchers, scientists, and drug development professionals, the choice of a chemical linker can dictate the success or failure of a therapeutic or diagnostic strategy. TCO-PEG9-maleimide has emerged as a powerful tool in this arena, offering a unique combination of attributes for covalently linking molecules to proteins, antibodies, and other biomolecules within a living system. This guide provides an objective comparison of this compound with alternative technologies, supported by experimental data, to illuminate its distinct advantages for in vivo applications.
At the Core of this compound: A Trifecta of Functionality
This compound is a heterobifunctional linker that leverages three key components:
-
trans-Cyclooctene (TCO): The engine of this linker is the highly strained TCO group. It participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This bioorthogonal "click" reaction is prized for its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations typical of in vivo environments, without the need for toxic catalysts.[1][2]
-
Polyethylene Glycol (PEG9): The nine-unit polyethylene glycol spacer is not merely a passive linker. PEGylation is a well-established strategy in drug development that confers significant pharmacokinetic benefits. It enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[3] Furthermore, the PEG chain provides steric shielding, which can prolong circulation half-life by reducing renal clearance and protecting the conjugate from enzymatic degradation.
-
Maleimide: This functional group provides a reliable method for protein modification by selectively reacting with free thiol (sulfhydryl) groups, most commonly found on cysteine residues. This reaction forms a stable covalent thioether bond under mild physiological conditions.[4]
Performance Showdown: this compound vs. The Alternatives
The efficacy of this compound is best understood through a direct comparison with other prevalent bioconjugation technologies. The primary points of comparison are the bioorthogonal reaction for the "click" functionality and the protein-reactive group for the initial conjugation.
The "Click" Reaction: TCO-Tetrazine vs. Other Bioorthogonal Chemistries
The TCO-tetrazine ligation is at the pinnacle of bioorthogonal reactions in terms of speed. This rapid kinetic profile is a significant advantage in vivo, as it allows for efficient labeling at low, non-toxic concentrations of reactants.[5]
| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key In Vivo Advantages | Key In Vivo Disadvantages |
| TCO-Tetrazine (IEDDA) | 10³ - 10⁶ | Extremely fast kinetics, high specificity, no catalyst required. Ideal for pre-targeting applications. | TCO can isomerize to the less reactive cis-cyclooctene over time. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.1 - 1.0 | No catalyst required, good biocompatibility. | Slower kinetics than TCO-tetrazine, requiring higher concentrations or longer reaction times. Some cyclooctynes can react with endogenous thiols. |
| Staudinger Ligation | ~0.0077 - 18 | First bioorthogonal reaction used in vivo. Azides are small and biocompatible. | Slow kinetics. Phosphine reagents can be susceptible to oxidation. |
Table 1: Comparison of reaction kinetics for common bioorthogonal reactions. The exceptionally high rate constant of the TCO-tetrazine reaction makes it highly efficient for in vivo applications where reactant concentrations are low.
The Thiol-Reactive Group: Maleimide vs. Its Successors
While widely used, the traditional maleimide-thiol linkage has a recognized vulnerability in vivo: it is susceptible to a retro-Michael reaction. This can lead to the exchange of the conjugate with endogenous thiols like glutathione, resulting in premature cleavage of the payload and potential off-target effects.
dot
To address this instability, "next-generation" maleimides and alternative thiol-reactive chemistries have been developed.
| Thiol-Reactive Group | Linkage Stability | Key In Vivo Advantages | Key In Vivo Disadvantages |
| Traditional Maleimide | Susceptible to retro-Michael reaction and thiol exchange. | Fast, specific reaction with thiols at physiological pH. | Potential for premature payload release, leading to off-target toxicity. |
| Stabilized Maleimides (e.g., N-aryl) | More stable; undergoes hydrolysis to a ring-opened form that is resistant to thiol exchange. | Increased in vivo stability of the conjugate. | Hydrolysis step is necessary for stabilization, which may have its own kinetics. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Forms stable conjugates; resistant to hydrolysis. | Superior stability compared to traditional maleimides. | Newer chemistry, less established than maleimides. |
Table 2: Comparison of thiol-reactive chemistries for bioconjugation. Stabilized maleimides and 5-hydroxy-pyrrolones offer solutions to the in vivo instability of traditional maleimide-thiol linkages.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for a pre-targeting workflow using this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
Objective: To covalently attach the TCO moiety to an antibody via a cysteine residue.
Materials:
-
Antibody with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound, dissolved in a water-miscible organic solvent like DMSO.
-
Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced.
-
Desalting column for purification.
Procedure:
-
Antibody Preparation: If necessary, treat the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and expose free thiols. Remove excess TCEP using a desalting column.
-
Reaction Setup: Immediately add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted this compound using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vivo Pre-targeting with a TCO-Modified Antibody and a Radiolabeled Tetrazine
Objective: To demonstrate targeted delivery of a radiolabeled payload to a tumor in a mouse model.
dot
References
A Comparative Guide to the Mass Spectrometry Analysis of TCO-PEG9-Maleimide and DBCO-PEG4-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the precise characterization of linker molecules is paramount for the development of effective and safe therapeutics, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. Trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) functionalized linkers are two of the most prominent classes of reagents used in copper-free click chemistry. This guide provides a comprehensive comparison of the mass spectrometry analysis of two commonly used heterobifunctional linkers: TCO-PEG9-maleimide and its alternative, DBCO-PEG4-maleimide.
The selection of an appropriate linker is critical, and its thorough characterization by mass spectrometry (MS) is a non-negotiable step in quality control, ensuring structural integrity, purity, and consistency. This guide offers a comparative overview of their performance in mass spectrometry, supported by generalized experimental protocols and data presentation to aid researchers in their analytical workflows.
Performance Comparison of this compound and DBCO-PEG4-Maleimide
The choice between a TCO and a DBCO linker often depends on the specific application, reaction kinetics, and stability requirements. From a mass spectrometry perspective, both molecules are amenable to analysis by electrospray ionization (ESI), a soft ionization technique suitable for a wide range of molecules.[1] However, their structural differences can influence their behavior in the mass spectrometer.
| Feature | This compound | DBCO-PEG4-Maleimide |
| Molecular Weight | 759.88 g/mol [2] | 674.74 g/mol [3] |
| Purity | Typically ≥95%[2] | Typically >95%[4] |
| Ionization Efficiency | Expected to be high due to the presence of the PEG chain and the readily protonated amide and maleimide moieties. The TCO group is less polar than the DBCO group. | Also exhibits high ionization efficiency. The aromatic nature of the DBCO group may slightly influence its ionization behavior compared to the aliphatic TCO group. |
| Adduct Formation | Like most PEG-containing molecules, it is prone to forming adducts with cations such as sodium ([M+Na]+) and potassium ([M+K]+), in addition to the protonated molecule ([M+H]+). | Similar to the TCO-linker, it can form various adducts. The hydrophobicity of the DBCO group might influence the propensity for certain adduct formations. |
| Fragmentation Behavior | Fragmentation is expected to occur along the PEG chain, resulting in characteristic neutral losses of ethylene glycol units (44 Da). The maleimide and TCO moieties will also produce specific fragment ions. | Fragmentation will also prominently feature the cleavage of the PEG chain. The stability of the aromatic DBCO ring system may lead to different fragmentation pathways compared to the TCO ring. |
| Stability in MS | The TCO group's strained double bond is reactive in solution but generally stable under typical ESI-MS conditions. | The DBCO group is also stable under standard ESI-MS conditions. |
Experimental Protocols
The following are generalized protocols for the mass spectrometry analysis of this compound and DBCO-PEG4-maleimide. These should be optimized for the specific instrument and experimental setup.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the linker in a suitable organic solvent such as acetonitrile (ACN) or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with the LC-MS mobile phase, typically a mixture of water and ACN with 0.1% formic acid to promote protonation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled to a UHPLC system is recommended for accurate mass measurements and detailed fragmentation analysis.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable for separating the linkers from impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
Data Analysis: The resulting spectrum, which may contain multiple charge states and adducts, should be deconvoluted to determine the neutral mass of the compound.
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Collision Energy: To induce fragmentation, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used. The collision energy should be optimized to obtain a rich fragmentation spectrum. A starting point for optimization could be a normalized collision energy of 25-35%.
-
Data Analysis: The resulting MS/MS spectrum should be analyzed to identify characteristic fragment ions and neutral losses. For PEGylated molecules, a key diagnostic is the repeated loss of 44 Da, corresponding to the ethylene glycol units. Fragmentation of the TCO and DBCO moieties will provide structural confirmation.
Visualizing the Experimental Workflow
Signaling Pathways and Applications
TCO and DBCO linkers are integral to the construction of bioconjugates that interact with various signaling pathways. For example, in the development of ADCs, these linkers connect a monoclonal antibody to a cytotoxic payload. The antibody directs the ADC to a specific receptor on a cancer cell, and upon internalization, the payload is released to induce cell death. The integrity and stability of the linker, as verified by mass spectrometry, are crucial for the efficacy and safety of the ADC.
References
- 1. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2183440-37-9 | BroadPharm [broadpharm.com]
- 3. Dibenzocyclooctyne-PEG4-maleimide for Copper-free Click Chemistry DBCo-PEG4-maleimide [sigmaaldrich.com]
- 4. DBCO-PEG4-Maleimide, 1480516-75-3 | BroadPharm [broadpharm.com]
Assessing the Stability of the Thiosuccinimide Bond Post-Conjugation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the creation of stable bioconjugates is paramount. The thiol-maleimide Michael addition reaction is a widely utilized method for linking molecules to proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). This is due to its high selectivity for cysteine residues, rapid reaction kinetics, and mild reaction conditions.[1][2] However, the stability of the resulting thiosuccinimide linkage is a critical concern that can impact the efficacy and safety of the final product.[1][3] This guide provides an objective comparison of thiosuccinimide bond stability with alternative approaches, supported by experimental data and detailed protocols.
The Challenge: Instability of the Thiosuccinimide Linkage
The primary issue with the thiosuccinimide bond is its susceptibility to reversal via a retro-Michael reaction.[4] This reaction is essentially the reverse of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In a biological milieu rich in free thiols, such as glutathione or serum albumin, this deconjugation can lead to "thiol exchange," where the conjugated payload is transferred to other molecules. This premature release of the payload can decrease therapeutic efficacy and increase off-target toxicity. The rate of this deconjugation can be significant, with reports of 50-75% payload loss from some thiosuccinimide-containing ADCs in plasma within one to two weeks.
Several factors are known to influence the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.
-
Temperature: Elevated temperatures can accelerate the rate of the retro-Michael reaction.
-
Thiol pKa: Adducts formed from thiols with a higher pKa tend to be more stable.
-
Maleimide Substituents: The chemical nature of the group attached to the maleimide nitrogen can significantly impact stability.
Competing Fates of the Thiosuccinimide Adduct
The thiosuccinimide adduct faces two competing reaction pathways in a physiological environment: the undesirable, reversible retro-Michael reaction and a desirable, irreversible hydrolysis of the succinimide ring. The hydrolysis results in a stable ring-opened product, a succinamic acid thioether, which is resistant to the retro-Michael reaction and effectively "locks" the conjugate.
Strategies to improve conjugate stability are therefore focused on promoting the hydrolysis pathway over the retro-Michael reaction.
Comparative Stability of Different Linkages
Significant efforts have been made to engineer more stable maleimide-based linkers. The primary strategy involves modifying the maleimide structure to accelerate the rate of thiosuccinimide ring hydrolysis.
| Linkage Type | Key Feature | Stability Profile | Notes |
| Traditional N-Alkyl Maleimide Adduct | Alkyl group on the maleimide nitrogen. | Prone to retro-Michael reaction and thiol exchange. Can exhibit significant deconjugation in plasma (35-67% over 7 days). | Represents the first generation of maleimide linkers with known stability issues. |
| Hydrolyzed Thiosuccinimide Adduct | Ring-opened succinamic acid thioether. | Highly stable and resistant to retro-Michael reaction. Half-lives can be greater than two years. | Can be formed by post-conjugation incubation at a slightly basic pH (e.g., 8-9). |
| Next-Gen N-Aryl Maleimide Adduct | Aryl group on the maleimide nitrogen. | Electron-withdrawing nature of the aryl group accelerates hydrolysis, leading to a stable conjugate. Shows less than 20% deconjugation over 7 days in serum. | A "self-stabilizing" approach where hydrolysis is intrinsically favored. |
| Maleamic Methyl Ester-Based Adduct | A novel linker that directly forms a stable, ring-opened structure upon conjugation. | Shows significantly improved stability over traditional maleimides. Only ~9% payload shedding after 21 days with excess thiols, compared to 31% for the traditional linker. | Addresses the issue of weak reactivity of maleic acid amides with thiols. |
| Transcyclization-Stabilized Adduct | A cysteine moiety near the linkage enables a transcyclization reaction. | The thioether bond is locked into a more stable 6-membered ring, preventing retro-Michael exchange. | An innovative strategy to overcome thiol exchange reactions. |
| Oxime Ligation | Forms a stable oxime bond between an aminooxy and a carbonyl group. | The oxime bond is known for its high hydrolytic stability under mild reaction conditions. | An alternative bioorthogonal chemistry that avoids the issues of maleimide instability. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
-
Protein Preparation: If conjugating to native cysteines involved in disulfide bonds, reduce the protein (e.g., an antibody) with a 10-50 fold molar excess of a reducing agent like TCEP at room temperature for 1-2 hours. Subsequently, remove the excess reducing agent using a desalting column or tangential flow filtration.
-
Conjugation Reaction: Dissolve the maleimide-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO). Add the desired molar excess of the payload solution to the protein solution in a suitable buffer (e.g., PBS, pH 6.5-7.5). The final concentration of the organic solvent should ideally be below 10% (v/v) to prevent protein denaturation. Incubate the reaction at room temperature for 1-4 hours or at 4°C for 4-6 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a slight molar excess of a small molecule thiol, such as N-acetyl cysteine or cysteine.
-
Purification: Purify the conjugate to remove unreacted payload and quenching agent using methods like size exclusion chromatography (SEC), tangential flow filtration, or a desalting column.
-
(Optional) Stabilization: To promote stabilization via hydrolysis, the purified conjugate can be incubated in a buffer at a slightly basic pH (e.g., 8.5-9.0) for a controlled period, followed by buffer exchange into a storage buffer at a slightly acidic pH (e.g., pH 6.0).
Protocol 2: Assessing Conjugate Stability by HPLC
Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) are powerful techniques to monitor deconjugation over time.
-
Sample Preparation: Incubate the purified conjugate at a known concentration (e.g., 2 mg/mL) in the buffer of interest (e.g., PBS pH 7.4, or in human serum) at 37°C. To simulate physiological thiol exchange, an excess of a thiol like N-acetylcysteine (e.g., 100 equivalents) can be added.
-
Time-Course Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, and onwards), take an aliquot of the sample and immediately freeze it at -80°C to halt any further reaction until analysis.
-
HIC-HPLC Analysis:
-
Column: Use a HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phases: Use a high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) and a low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Apply a linear gradient from high salt to low salt to elute the species.
-
Detection: Monitor absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated payload.
-
-
Data Analysis: Integrate the peaks corresponding to the different drug-to-antibody ratio (DAR) species. Calculate the average DAR at each time point. A decrease in the average DAR over time is indicative of deconjugation.
Conclusion
The stability of the thiosuccinimide bond is a critical parameter in the design of robust bioconjugates. While traditional N-alkyl maleimides form linkages with limited stability, significant advancements have been made to address this issue. Strategies such as inducing post-conjugation hydrolysis or utilizing next-generation maleimides that promote rapid, intramolecular ring-opening can yield highly stable conjugates resistant to deconjugation. For applications demanding the highest level of stability, alternative bioorthogonal chemistries like oxime ligation may also be considered. The choice of conjugation strategy should be guided by empirical stability data, and the protocols provided herein offer a framework for generating and assessing such conjugates.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
Beyond the Thiol-Maleimide Bond: A Comparative Guide to Next-Generation Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC's) success. The widely used TCO-PEG9-maleimide linker, which leverages the reaction between a trans-cyclooctene (TCO) for bioorthogonal ligation and a maleimide for conjugation to antibody thiols, represents a significant advancement. However, the inherent instability of the maleimide-thiol linkage, susceptible to retro-Michael addition and thiol exchange in vivo, has driven the development of more robust alternatives. This guide provides an objective comparison of these next-generation linkers, supported by experimental data, to inform the rational design of more stable and effective ADCs.
The stability of the linker is paramount; premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release the drug at the target site. This guide explores alternatives that address the primary limitation of maleimide chemistry—linker stability—while offering a range of conjugation strategies, including bioorthogonal "click chemistry" and enzymatic approaches for site-specific modification.
Performance Comparison of ADC Linker Technologies
The selection of a linker technology significantly impacts the stability, efficacy, and safety profile of an ADC. The following tables provide a quantitative comparison of this compound and its alternatives, focusing on reaction kinetics for conjugation and the stability of the resulting ADC in biological media.
Table 1: Comparison of Reaction Kinetics for Bioorthogonal Ligation Chemistries
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | trans-cyclooctene (TCO) + Tetrazine | Dibenzocyclooctyne (DBCO) + Azide | Terminal Alkyne + Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Up to 10⁷, typically 800 - 30,000 | ~1-2 | 10 - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | Requires copper(I) catalyst |
Second-order rate constants are a measure of reaction speed. Higher values indicate faster reactions.
Table 2: Comparative Stability of ADC Linkages in Plasma/Serum
| Linker Type | Model System | Incubation Time | % Intact Conjugate / % Payload Shed | Reference |
| Conventional Maleimide | ADC in human plasma | 7 days | ~50% intact | [1] |
| ADC in rat serum | 2 weeks | ~50% payload loss | [2] | |
| mil40-12c' in albumin solution | 14 days | 13.3% payload shed | [3][4] | |
| mil40-12c' with excess NAC | 21 days | 31% payload shed | [3] | |
| Self-Stabilizing Maleimide (Hydrolyzed) | ADC in rat model (in vivo) | 7 days | >90% payload retained | |
| Maleamic Methyl Ester | mil40-12c in albumin solution | 14 days | 3.8% payload shed | |
| mil40-12c with excess NAC | 21 days | ~9% payload shed | ||
| N-Aryl Maleimide | ADC in serum | 7 days | >80% intact (<20% deconjugation) | |
| Disulfide Re-bridging | ADC in human plasma | 7 days | >95% intact | |
| Oxime Ligation | ADC in rat serum | 2 weeks | >95% intact (exceptionally stable) |
In-Depth Look at this compound Alternatives
Next-Generation Maleimides and Thiol-Reactive Alternatives
Recognizing the lability of the thiosuccinimide bond formed from traditional maleimides, researchers have developed several strategies to enhance stability.
-
Self-Stabilizing (Hydrolyzed) Maleimides: These linkers are designed to undergo rapid intramolecular hydrolysis of the succinimide ring after conjugation. The resulting ring-opened structure is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and significantly reducing payload shedding in vivo.
-
Maleamic Methyl Esters: These compounds react with thiols to directly form the stable, ring-opened succinamic acid derivative in a single step. Studies have shown that ADCs constructed with maleamic methyl ester-based linkers exhibit markedly improved stability in the presence of reducing agents and in albumin solutions compared to their traditional maleimide counterparts. For instance, one study reported that a maleamic methyl ester-based ADC showed only about 3.8% payload shedding in an albumin solution after 14 days, whereas the traditional maleimide version shed 13.3%.
-
Disulfide Re-bridging: Instead of conjugating to a single cysteine thiol, these reagents span the two sulfur atoms of a reduced interchain disulfide bond in the antibody's hinge region. This approach not only provides a stable linkage but also helps maintain the native structure of the antibody. ADCs formed using disulfide re-bridging technology have demonstrated exceptional plasma stability, with over 95% of the conjugate remaining intact after seven days in human plasma.
Bioorthogonal Click Chemistry Linkers
Bioorthogonal reactions provide highly specific and efficient conjugation, occurring in biological systems without interfering with native biochemical processes. These methods typically involve incorporating a unique chemical handle onto the antibody, either through genetic engineering or chemical modification.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This popular "click chemistry" reaction involves the coupling of a cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide. The reaction is highly specific and proceeds without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation. DBCO-containing linkers can be attached to payloads and then reacted with azide-functionalized antibodies.
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), boasts exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC. This allows for efficient conjugation at very low concentrations. In this alternative to this compound, the reactivity is reversed: the antibody would be functionalized with a tetrazine, and the payload would carry the TCO moiety.
Oxime Ligation
Oxime ligation involves the reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone to form a stable oxime bond. Aldehyde or ketone groups can be introduced into an antibody through site-specific methods, such as the enzymatic conversion of a cysteine residue within a specific recognition sequence (SMARTag® technology) or by mild oxidation of the carbohydrate moieties in the Fc region. ADCs formed via oxime ligation are known for their exceptional stability.
Enzymatic Site-Specific Conjugation
Enzymatic methods offer precise control over the location and stoichiometry of drug conjugation, leading to homogeneous ADCs with improved pharmacokinetic properties.
-
SMARTag® Technology: This chemoenzymatic approach utilizes a formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific peptide tag (the "SMARTag") on the antibody to a formylglycine residue, which contains a bioorthogonal aldehyde group. This aldehyde can then be specifically targeted by a payload equipped with an aldehyde-reactive handle, such as a hydrazino-iso-Pictet-Spengler (HIPS) linker.
-
Sortase-Mediated Antibody Conjugation (SMAC-Technology™): This method employs the bacterial transpeptidase Sortase A, which recognizes a specific peptide motif (e.g., LPETG) engineered onto the antibody. Sortase A cleaves this motif and ligates a payload carrying a corresponding oligo-glycine sequence, forming a new peptide bond. This results in a site-specifically conjugated ADC with a defined drug-to-antibody ratio (DAR).
Visualizing the Chemistries and Workflows
Caption: Comparison of alternative ADC ligation strategies.
Caption: Experimental workflow for ADC linker stability assessment.
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation via SPAAC (DBCO-linker)
This protocol describes a two-step process for conjugating an azide-modified payload to an antibody using a DBCO-containing linker.
-
Antibody Functionalization with Azide:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
React the antibody with an excess of an amine-reactive azide linker (e.g., Azide-PEG-NHS ester) for 1-2 hours at room temperature. The molar excess will determine the average number of azides per antibody.
-
Remove the excess azide linker using a desalting column or dialysis against PBS.
-
Characterize the azide incorporation using a copper-free click reaction with a fluorescently labeled DBCO reagent and measure the fluorescence.
-
-
Conjugation of DBCO-Payload to Azide-Antibody:
-
Dissolve the DBCO-functionalized payload in a water-miscible solvent like DMSO.
-
Add the DBCO-payload solution to the azide-functionalized antibody. A 2-4 fold molar excess of the payload over the azide groups is typically used.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) to remove unconjugated payload and linker.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Protocol 2: Assessment of ADC Stability in Plasma
This protocol outlines a method to determine the stability of an ADC by measuring both the change in average DAR and the amount of released payload over time.
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in fresh plasma (e.g., human, rat, or mouse).
-
Incubate the mixture in a temperature-controlled environment, typically at 37°C.
-
At predefined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture and immediately store them at -80°C to quench any further reaction.
-
-
Sample Preparation and Analysis for DAR:
-
Thaw the plasma samples.
-
Capture the ADC from the plasma using Protein A magnetic beads or other affinity capture methods.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS (e.g., Q-TOF or Orbitrap) under denaturing conditions to determine the mass of the light and heavy chains and calculate the average DAR.
-
-
Sample Preparation and Analysis for Released Payload:
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by LC-MS/MS.
-
Quantify the payload concentration by comparing its signal to a standard curve generated with known concentrations of the payload in plasma.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Plot the concentration of released payload over time.
-
Calculate the percentage of intact ADC remaining at each time point.
-
Conclusion
The choice of linker is a critical design feature in the development of antibody-drug conjugates. While this compound offers a powerful tool for ADC construction, the inherent instability of the maleimide-thiol bond has spurred the innovation of a diverse array of alternative linker technologies. Next-generation maleimides and disulfide re-bridging strategies offer significantly enhanced stability for cysteine-based conjugation. Bioorthogonal methods like SPAAC and IEDDA, along with oxime ligation and enzymatic approaches, provide routes to highly stable and homogeneous ADCs through site-specific modification. The experimental data clearly indicates that these newer technologies can substantially reduce premature payload release, a key factor in improving the therapeutic index of ADCs. The selection of the optimal linker will depend on the specific antibody, payload, and target indication, with the protocols and comparative data presented here serving as a guide for making informed decisions in the development of the next generation of these promising cancer therapies.
References
The Pivotal Role of PEG Spacer Length in Bioconjugate Stability and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of these complex molecules, the linker—specifically the polyethylene glycol (PEG) spacer—plays a crucial role in modulating stability, pharmacokinetics, and overall function. This guide provides an objective comparison of how PEG spacer length influences the performance of bioconjugates, supported by experimental data and detailed protocols.
The inclusion of a PEG spacer in bioconjugates, such as antibody-drug conjugates (ADCs), offers numerous advantages, primarily by mitigating the hydrophobicity of cytotoxic payloads and enhancing the overall properties of the molecule.[1][2] The length of this spacer is not a trivial consideration; it is a key determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[3]
Core Advantages of PEG Spacer Integration:
-
Improved Pharmacokinetics (PK): PEGylation, the process of attaching PEG chains, significantly enhances the PK profile of bioconjugates.[1] The hydrophilic nature of PEG creates a hydration shell, increasing the hydrodynamic size of the conjugate, which in turn reduces renal clearance and shields it from enzymatic degradation.[4] This leads to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC).
-
Enhanced Solubility and Stability: PEG linkers are instrumental in solubilizing hydrophobic drug payloads, a common challenge in ADC development. This prevents aggregation, a major cause of rapid clearance and manufacturing difficulties. By improving solubility, PEG spacers enable the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability.
-
Reduced Immunogenicity and Toxicity: The shielding effect of the PEG spacer can mask potentially immunogenic epitopes on the antibody or payload, reducing the risk of an immune response. This can also minimize off-target toxicity by decreasing non-specific uptake of the conjugate by healthy cells.
Comparative Analysis of PEG Spacer Length on Bioconjugate Properties
The optimal length of a PEG spacer is a balance between competing factors and is often specific to the antibody, payload, and target. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEG Spacer Length on Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 3.9 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 5.4 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG6 | 5.8 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter PEG linkers resulted in higher binding affinity (lower IC50). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of PEG spacer impact.
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Two common methods for its determination are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
1. UV-Vis Spectroscopy:
-
Principle: This method relies on the differential absorbance of the antibody and the drug at specific wavelengths.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
2. Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on the number of conjugated drug molecules, as each addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.
-
Procedure:
-
Inject a purified ADC sample onto an HIC column.
-
Apply a decreasing salt gradient to elute the different ADC species.
-
The elution profile will show distinct peaks corresponding to different DAR values.
-
B. In Vivo Half-Life Determination
The in vivo half-life is a key pharmacokinetic parameter that is significantly influenced by the PEG spacer length.
-
Principle: This experiment measures the time it takes for the concentration of the bioconjugate in the bloodstream to reduce by half.
-
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to an animal model (e.g., mice or rats).
-
Collect blood samples at various time points post-administration.
-
Quantify the concentration of the bioconjugate in the plasma using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Plot the plasma concentration versus time and calculate the half-life from the elimination phase of the curve.
-
Visualizing the Impact of PEG Spacers
Diagrams can effectively illustrate complex biological processes and experimental workflows.
References
Confirming Site-Specific Labeling with TCO-PEG9-Maleimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and verifiable site-specific labeling of biomolecules is critical for the development of targeted therapeutics and diagnostics, such as antibody-drug conjugates (ADCs). TCO-PEG9-maleimide is a popular heterobifunctional linker used to conjugate a trans-cyclooctene (TCO) moiety, for click chemistry, to a thiol-containing biomolecule via a stable thioether bond. Confirmation of successful and site-specific conjugation is a crucial step in the workflow. This guide provides a comparative overview of the primary methods to confirm site-specific labeling with this compound, alongside alternative conjugation chemistries, supported by experimental protocols and data.
Methods for Confirmation of Site-Specific Labeling
Several analytical techniques can be employed to confirm the successful and site-specific conjugation of this compound. The most common and powerful methods include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and UV-Vis Spectroscopy.
Comparison of Confirmation Methods
| Method | Principle | Information Provided | Throughput | Expertise Required |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, drug-to-antibody ratio (DAR), and identification of conjugation sites (peptide mapping).[1][2][3][4] | Low to Medium | High |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Distribution of species with different numbers of conjugated linkers (drug load distribution), and average DAR.[5] | High | Medium |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Estimation of the degree of labeling (DOL) or DAR by comparing the absorbance of the protein and the conjugated molecule. | High | Low |
Experimental Protocols
Mass Spectrometry (MS) for Confirmation of Conjugation
Mass spectrometry offers the most detailed characterization of the labeled product, providing confirmation of the covalent modification and the exact location of the conjugation.
Protocol: Peptide Mapping by LC-MS/MS to Confirm Site-Specific Labeling
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugated antibody (e.g., in 6 M Guanidine-HCl).
-
Reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
-
Buffer Exchange:
-
Remove denaturants and reducing agents by buffer exchange into a digestion-compatible buffer (e.g., Tris-HCl, pH 8.0).
-
-
Enzymatic Digestion:
-
Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The first stage (MS1) measures the mass of the peptides, and the second stage (MS2) fragments the peptides and measures the mass of the fragments.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the antibody.
-
Identify the peptide fragment containing the this compound modification by observing a mass shift corresponding to the mass of the linker. The fragmentation pattern will confirm the exact amino acid residue (cysteine) that has been modified.
-
DOT Script for Mass Spectrometry Workflow:
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The conjugation of the relatively hydrophobic this compound linker increases the overall hydrophobicity of the protein, allowing for separation of species with different degrees of labeling.
Protocol: HIC-HPLC for ADC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject the conjugated antibody sample.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with unconjugated antibody eluting first (least hydrophobic), followed by species with increasing numbers of conjugated linkers.
-
The area of each peak corresponds to the relative abundance of that species.
-
The average DAR can be calculated by the weighted average of the peak areas.
-
DOT Script for HIC Analysis Workflow:
References
- 1. Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation [jove.com]
- 2. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TCO-PEG9-maleimide: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling TCO-PEG9-maleimide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on its known hazards.
Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedchemExpress Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn[1]:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Eye protection: Safety glasses or goggles to prevent eye contact.
-
Lab coat: To protect from skin exposure.
-
Face protection: A face shield may be necessary when handling larger quantities or if there is a risk of splashing.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general framework for proper disposal in a laboratory setting:
-
Waste Identification and Segregation:
-
Designate a specific, sealed container for this compound waste.
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
This includes unused product, contaminated consumables (e.g., pipette tips, vials), and any solutions containing this compound.
-
-
Container Selection:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
The container must be in good condition, free of cracks or other damage.
-
Ensure the container is compatible with the waste being collected.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines for the maximum amount of waste that can be stored and the time limits for storage.
-
-
Disposal Request:
-
Once the container is full or has reached its storage time limit, arrange for its disposal through your institution's EHS office or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
In case of a spill or exposure, follow these guidelines:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling T-PEG9-maleimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TCO-PEG9-maleimide, a bifunctional crosslinker used in bioconjugation and the synthesis of PROTACs.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[3] Understanding its specific risks is the first step in safe handling.
GHS Classifications: [3]
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents being used (e.g., DMSO, DMF, DCM). Dispose of contaminated gloves after use. |
| Skin and Body Protection | Laboratory coat | Full-length, long-sleeved lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling: [3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
When preparing solutions, use anhydrous solvents such as DMSO, DMF, or DCM.
Storage:
-
Store at –20°C, protected from moisture and light.
-
For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.
-
It is important to note that the trans-cyclooctene (TCO) moiety has a short half-life and is not recommended for long-term storage as it can isomerize to the less reactive cis-cyclooctene (CCO).
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.
Experimental Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
